Chemical Structure, Synthesis, and Physical Properties of (2-Aminophenyl)(2-bromophenyl)methanone: A Comprehensive Technical Guide
Executive Summary The compound (2-Aminophenyl)(2-bromophenyl)methanone (CAS: 845276-75-7) is a specialized benzophenone derivative characterized by its ortho-substituted aromatic rings[1],[2]. In the pharmaceutical indus...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound (2-Aminophenyl)(2-bromophenyl)methanone (CAS: 845276-75-7) is a specialized benzophenone derivative characterized by its ortho-substituted aromatic rings[1],[2]. In the pharmaceutical industry, it is widely recognized and monitored as Bromfenac Impurity 2 [3],[4]. Bromfenac is a potent nonsteroidal anti-inflammatory drug (NSAID) utilized primarily in ophthalmic solutions[5]. Beyond its role as an analytical standard for quality control, the 2-aminobenzophenone core is a highly versatile synthon in organic chemistry, serving as a foundational building block for the synthesis of complex heterocycles, including benzodiazepines, quinazolines, and acridones[6].
This whitepaper provides an in-depth analysis of the compound’s molecular architecture, its mechanistic origin as a pharmaceutical impurity, and self-validating protocols for its synthesis and isolation.
The molecular structure of (2-Aminophenyl)(2-bromophenyl)methanone consists of a central carbonyl group (methanone) bridging two phenyl rings. The defining features are the substituents at the ortho positions of both rings: a primary amine (-NH₂) on one ring and a bromine atom (-Br) on the other[4].
This specific ortho-ortho substitution pattern induces significant steric hindrance, forcing the two phenyl rings out of coplanarity to minimize electron cloud repulsion. Furthermore, the proximity of the amine group to the carbonyl oxygen facilitates intramolecular hydrogen bonding, which stabilizes the molecule and influences its lipophilicity and spectral properties.
Quantitative Data Summary
Property
Value
IUPAC Name
(2-Aminophenyl)(2-bromophenyl)methanone
CAS Registry Number
845276-75-7
PubChem CID
13247067
Molecular Formula
C13H10BrNO
Molecular Weight
276.13 g/mol
Physical State
Solid (Yellowish to off-white crystalline powder)
Solubility Profile
Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Role in Drug Development: The Bromfenac Connection
The synthesis of Bromfenac sodium typically proceeds via the Friedel-Crafts acylation of indoline with 4-bromobenzonitrile, followed by oxidation and alkaline hydrolysis to open the indoline ring and generate the phenylacetic acid moiety[7].
Mechanistic Origin of the Impurity:
Commercial grades of 4-bromobenzonitrile often contain trace amounts of its structural isomer, 2-bromobenzonitrile. During the Friedel-Crafts step, this isomeric impurity reacts with indoline to form 7-(2-bromobenzoyl)indoline.
When this intermediate is subjected to harsh alkaline hydrolysis (NaOH/H₂O at elevated temperatures), the severe steric clash induced by the ortho-bromo group forces a conformational distortion. Instead of cleanly opening to form the targeted phenylacetic acid derivative, the intermediate undergoes an aberrant ring-opening coupled with decarboxylation. This strips away the acetic acid moiety entirely, yielding the neutral, highly lipophilic (2-Aminophenyl)(2-bromophenyl)methanone[7],[4]. Monitoring this bioactivation and degradation pathway is critical for regulatory compliance and toxicity profiling[8].
Divergent pathways illustrating the formation of Bromfenac and its associated Impurity 2.
Experimental Protocols
The following methodologies provide self-validating systems for both the isolation of the impurity from crude API mixtures and its directed synthesis for use as an analytical standard.
Protocol A: Isolation of Impurity 2 from Crude Bromfenac Synthesis
Expertise & Experience: Because Bromfenac is an anionic salt (sodium carboxylate) at high pH, while Impurity 2 is a neutral benzophenone, liquid-liquid extraction is highly effective for separation.
Alkaline Hydrolysis: Subject the crude 7-(bromobenzoyl)indoline mixture to 15% NaOH (aq) at 80°C for 4 hours until the indoline ring is fully cleaved[7].
Phase Separation: Cool the reaction mixture to room temperature. Add ethyl acetate (EtOAc) in a 1:1 volume ratio.
Causality: The highly polar Bromfenac sodium remains in the aqueous layer, while the neutral, lipophilic (2-Aminophenyl)(2-bromophenyl)methanone partitions entirely into the organic EtOAc layer.
Washing and Drying: Separate the organic layer, wash with brine to remove residual alkalinity, and dry over anhydrous Na₂SO₄.
Chromatographic Purification: Concentrate the organic layer in vacuo and purify via silica gel column chromatography (Hexane:EtOAc, 8:2).
Self-Validation: Monitor via Thin Layer Chromatography (TLC) under UV light (254 nm). The impurity will elute rapidly with a high retention factor (Rf ~0.7), while any trace API will remain at the baseline.
Protocol B: Directed Synthesis of Analytical Standard via Isatoic Anhydride
Expertise & Experience: Traditional Friedel-Crafts acylation of unprotected anilines fails because the amine coordinates with the Lewis acid catalyst[9]. Utilizing isatoic anhydride as an electrophilic anthranilic acid equivalent circumvents this issue and provides a highly efficient, green-chemistry compatible route[6].
Grignard Preparation: In a flame-dried flask under argon, dissolve 1,2-dibromobenzene in anhydrous THF. Cool to -20°C and add isopropylmagnesium chloride (iPrMgCl) dropwise.
Causality: Halogen-metal exchange at -20°C prevents the elimination of MgBr₂, which would otherwise form a highly reactive, polymerizing benzyne intermediate.
Nucleophilic Addition: Add isatoic anhydride (1.0 eq) to the Grignard solution. Allow the mixture to slowly warm to room temperature over 2 hours.
Causality: The Grignard reagent attacks the highly reactive C4 carbonyl of the isatoic anhydride. This initiates a cascade ring-opening that thermodynamically drives the reaction forward via the irreversible expulsion of carbon dioxide.
Self-Validation: The visible evolution of CO₂ gas bubbles serves as an immediate, in-process indicator of successful nucleophilic attack and ring opening.
Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl.
Causality: A mildly acidic quench neutralizes excess Grignard reagent without protonating the newly formed amine, preventing product degradation.
Isolation: Extract with dichloromethane, dry, and recrystallize the crude product from hot ethanol to yield pure yellow crystals of (2-Aminophenyl)(2-bromophenyl)methanone.
Directed synthesis of (2-Aminophenyl)(2-bromophenyl)methanone via isatoic anhydride.
Analytical Characterization Workflows
To verify the structural integrity of the synthesized or isolated standard, the following analytical validations are required:
HPLC-UV: Due to the extended conjugation of the benzophenone core, the compound exhibits strong UV absorbance. On a C18 reverse-phase column (Acetonitrile/Water mobile phase), Impurity 2 will show a significantly longer retention time (Rt) compared to Bromfenac due to the absence of the polar carboxylate group.
LC-MS (ESI+): Electrospray ionization in positive mode will yield a characteristic isotopic doublet at m/z 276.0 and 278.0 [M+H]⁺ in a 1:1 ratio, definitively confirming the presence of a single bromine atom[1].
¹H NMR (DMSO-d6): The primary diagnostic marker differentiating this impurity from the parent API is the complete absence of the methylene protons (singlet, ~3.5 ppm) associated with the acetic acid moiety of Bromfenac. The primary amine protons will appear as a broad singlet that is exchangeable upon the addition of D₂O.
Mechanism of Formation of (2-Aminophenyl)(2-bromophenyl)methanone in Aqueous Solutions: A Comprehensive Technical Guide
Executive Summary (2-Aminophenyl)(2-bromophenyl)methanone (commonly referred to as 2-amino-2'-bromobenzophenone) is a critical chemical entity encountered in pharmaceutical development. It manifests both as a positional...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2-Aminophenyl)(2-bromophenyl)methanone (commonly referred to as 2-amino-2'-bromobenzophenone) is a critical chemical entity encountered in pharmaceutical development. It manifests both as a positional isomer impurity in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like Bromfenac[1] and as a terminal degradation product of halogenated nitrogenous heterocycles in aqueous media.
For drug development professionals and analytical chemists, understanding the aqueous formation mechanism of this specific methanone is paramount for designing robust stability-indicating assays and predicting the shelf-life of formulated products. This whitepaper provides an in-depth analysis of the hydrolytic pathways that generate this compound, detailing the thermodynamic drivers, kinetic parameters, and self-validating experimental protocols required to monitor its formation.
Core Mechanistic Pathways in Aqueous Solutions
The formation of 2-aminobenzophenones in water is primarily driven by the hydrolytic ring-opening of 1,4-benzodiazepines or related quinazolinone architectures. The thermodynamic instability of the azomethine (imine) bond in aqueous acidic environments serves as the primary catalyst for this transformation[2].
Acid-Catalyzed Hydrolysis of 1,4-Benzodiazepines
The most well-characterized pathway for the generation of (2-Aminophenyl)(2-bromophenyl)methanone is the acid-catalyzed degradation of its corresponding 1,4-benzodiazepine precursor: 5-(2-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one . The reaction proceeds via a parallel consecutive mechanism[3],[4].
Step-by-Step Mechanistic Causality:
Protonation of the Azomethine Nitrogen (N4): In acidic solutions (pH < 4), the N4 nitrogen (pKa ~2.5–3.5) undergoes rapid, reversible protonation. This protonation withdraws electron density from the adjacent C5 carbon, rendering it highly electrophilic.
Nucleophilic Attack by Water (Rate-Determining Step): A water molecule attacks the electrophilic C5 carbon, transitioning the carbon from
sp2
to
sp3
hybridization to form a tetrahedral intermediate. Crucially, the bulky bromine atom at the ortho position (2'-bromo) of the pendant phenyl ring induces severe steric hindrance. This steric crowding restricts the rotation of the phenyl ring, shielding the C5 position and significantly increasing the activation energy (
Ea
) of this step compared to para-halogenated analogs.
Reversible Ring Cleavage: The tetrahedral intermediate collapses, cleaving the C5-N4 bond to yield an acyclic open-ring intermediate: N-(2-(2-bromobenzoyl)phenyl)glycinamide. This step is highly reversible; if the pH is neutralized, the intermediate can rapidly recyclize[4].
Irreversible Amide Hydrolysis: The terminal step involves the hydrolysis of the aliphatic amide bond. This cleaves the glycinamide moiety (releasing glycine) and yields the final, thermodynamically stable product: (2-Aminophenyl)(2-bromophenyl)methanone . This step is irreversible and drives the entire equilibrium forward[3],[5].
Acid-catalyzed hydrolytic ring-opening mechanism of 1,4-benzodiazepines.
Quantitative Data: Kinetic Parameters
The kinetics of this hydrolysis are highly pH-dependent. The table below summarizes the extrapolated kinetic parameters for the formation of the 2'-bromo methanone derivative, modeled on established 1,4-benzodiazepine degradation profiles[3],[6].
pH Level
Primary Precursor Species
Rate-Determining Step
Apparent Half-Life (
t1/2
)
Methanone Yield (at 120 min)
1.2 (Gastric)
Protonated (N4)
Water attack at C5
~45 min
> 85%
4.0
Neutral / Protonated
Amide hydrolysis
~320 min
< 20%
7.4 (Physiological)
Neutral
N/A (Highly Stable)
> 100 hours
Trace (< 1%)
10.0 (Basic)
Neutral
Hydroxide attack at C5
~150 min
~40%
Data Interpretation: At physiological pH (7.4), the unprotonated azomethine bond is relatively stable against direct water attack. However, in highly acidic environments (pH 1.2), the rapid protonation of N4 accelerates the formation of the methanone, making this a critical degradation pathway to monitor during oral drug formulation and gastrointestinal pharmacokinetic modeling[5].
To accurately monitor the formation of (2-Aminophenyl)(2-bromophenyl)methanone and isolate it from its transient intermediates, researchers must employ a self-validating experimental design. The following protocol utilizes targeted quenching to prevent intermediate recyclization, ensuring accurate mass balance quantification.
Step-by-Step Methodology
Substrate Preparation:
Prepare a 10 µM stock solution of the 1,4-benzodiazepine precursor in an aqueous 0.1 M HCl buffer (pH ~1.0) containing 5% methanol to ensure complete dissolution.
Thermal Incubation:
Transfer the solution to a thermostated water bath set at 37°C (± 0.1°C) to simulate physiological gastric conditions or accelerated stability environments.
Aliquot Sampling:
Extract 500 µL aliquots at predefined time intervals (
t
= 0, 15, 30, 60, and 120 minutes).
Reaction Quenching (Critical Step):
Immediately quench each aliquot by adding an equimolar amount of 0.1 M NaOH to neutralize the pH to 7.4. Causality: Neutralization instantly deprotonates the N4 nitrogen of any remaining closed-ring precursor and halts the acid-catalyzed amide hydrolysis of the open-ring intermediate, effectively "freezing" the reaction state[3].
LC-MS/MS Analysis:
Analyze the quenched samples using Liquid Chromatography-Tandem Mass Spectrometry.
Self-Validation: The system is validated by calculating the mass balance. The molar sum of the remaining precursor, the transient open-ring N-acyl amide, and the final (2-Aminophenyl)(2-bromophenyl)methanone must equal 100% (± 2%) of the initial
t=0
concentration. Any deviation indicates uncharacterized side reactions or precipitation.
Self-validating experimental workflow for kinetic monitoring of methanone formation.
Conclusion
The formation of (2-Aminophenyl)(2-bromophenyl)methanone in aqueous solutions is a highly predictable, pH-dependent process governed by the hydrolytic vulnerability of nitrogenous heterocycles. By understanding the steric influence of the 2'-bromo substituent and employing rigorous, quenched LC-MS/MS protocols, drug development professionals can accurately map the degradation kinetics of related active pharmaceutical ingredients (APIs) and ensure the structural integrity of their formulations.
Han, W. W., Yakatan, G. J., & Maness, D. D. (1977).Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences.
Han, W. W., Yakatan, G. J., & Maness, D. D. (1976).Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam. Journal of Pharmaceutical Sciences.
Loftsson, T. (2021).1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. Journal of Drug Delivery Science and Technology.
Wang, et al. (2022).Pharmacokinetics of Diazepam and Its Metabolites in Urine of Chinese Participants. Frontiers in Pharmacology / PubMed Central.
Rodriguez, M. (1989).Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems.
Comprehensive Thermodynamic and Physicochemical Profiling of CAS 845276-75-7: Analytical Frameworks and Degradation Kinetics
Executive Summary In the rigorous landscape of pharmaceutical development, the thermodynamic and physicochemical characterization of Active Pharmaceutical Ingredient (API) impurities is not merely a regulatory formality,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rigorous landscape of pharmaceutical development, the thermodynamic and physicochemical characterization of Active Pharmaceutical Ingredient (API) impurities is not merely a regulatory formality, but a fundamental pillar of drug safety and stability. CAS 845276-75-7 , structurally identified as (2-Aminophenyl)(2-bromophenyl)methanone and commonly known as Bromfenac Impurity 2 , is a critical process-related impurity encountered during the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Bromfenac[1],[2].
Bromfenac is widely formulated as an ophthalmic solution to manage postoperative ocular inflammation[2]. The presence of structurally similar impurities can alter the thermodynamic stability of the formulated API. In accordance with, impurities exceeding the qualification threshold must be rigorously profiled[3]. This whitepaper provides an in-depth mechanistic analysis of the physicochemical properties, thermodynamic behavior, and self-validating analytical protocols required to quantify and qualify CAS 845276-75-7.
Chemical Identity and Structural Elucidation
CAS 845276-75-7 deviates from the parent Bromfenac API through the absence of the phenylacetic acid moiety and a critical positional shift of the bromine atom. While Bromfenac features a para-bromobenzoyl group, Impurity 2 is characterized by an ortho-bromophenyl ring[1].
This ortho-substitution fundamentally alters the molecule's spatial geometry. The steric bulk of the bromine atom at the 2-position forces the adjacent phenyl ring out of coplanarity with the central methanone carbonyl group. This twisted dihedral angle disrupts optimal crystal packing, directly impacting the solid-state thermodynamics (e.g., lowering the enthalpy of fusion,
ΔHfus
) compared to planar benzophenone analogs. Furthermore, the ortho-amino group on the opposing ring acts as a strong hydrogen bond donor, readily forming an intramolecular hydrogen bond with the carbonyl oxygen.
Structural features dictating the thermodynamic behavior of CAS 845276-75-7.
Physicochemical and Thermodynamic Properties
The combination of steric hindrance and intramolecular hydrogen bonding sequesters the polar surface area of the molecule, reducing its capacity for intermolecular interactions with aqueous solvents. This manifests as a highly lipophilic profile with poor aqueous solubility.
Understanding why an impurity forms is a prerequisite for controlling it. CAS 845276-75-7 typically emerges via two primary vectors during API synthesis:
Isomeric Starting Material Contamination: If the Friedel-Crafts acylation step utilizes a bromobenzoyl chloride reagent contaminated with the ortho-bromo isomer (instead of the pure para-bromo isomer), the resulting intermediate will propagate through the synthesis.
Decarboxylation/Degradation: The absence of the phenylacetic acid side chain suggests a failure in the alkylation step of the indolinone precursor, or a subsequent thermal decarboxylation event driven by the electron-withdrawing nature of the benzophenone core.
Self-Validating Analytical Protocols
To ensure absolute scientific integrity and compliance with guidelines[4], the following protocols are designed as self-validating systems. Every step includes an internal control to prove the causality of the result.
Protocol 1: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)
Thermal analysis is paramount for identifying phase transitions and decomposition thresholds[5]. DSC measures the heat flow difference between the sample and a reference, providing exact melting points and purity estimations based on the Van 't Hoff equation[6].
Step 1: Instrument Calibration (Self-Validation). Prior to analysis, run an Indium reference standard (
Tm=156.6∘C
,
ΔHfus=28.59 J/g
). Causality: This verifies that the furnace thermocouples and heat-flow sensors are perfectly calibrated, ensuring that any subsequent melting point depression observed in the sample is a true reflection of impurity content, not instrument drift.
Step 2: Sample Preparation. Accurately weigh 3.0–5.0 mg of CAS 845276-75-7 into an aluminum pan and apply a hermetic seal. Causality: Hermetic sealing prevents the premature sublimation of the compound or the escape of volatile surface moisture, which would otherwise manifest as an artificial endothermic baseline drift, masking the true melting peak.
Step 3: Thermal Ramping. Purge the furnace with dry Nitrogen at 50 mL/min. Equilibrate at 25°C, then heat at a rate of 10°C/min up to 250°C. Causality: Nitrogen prevents oxidative degradation prior to melting. The 10°C/min rate provides the optimal balance between thermal resolution (sharp peaks) and sensitivity (detectable heat flow).
Step 4: Data Extraction. Integrate the primary endotherm to determine the extrapolated onset temperature (
To
) and the enthalpy of fusion (
ΔHfus
).
Protocol 2: Trace Quantification via LC-MS/MS
Step 1: Matrix Preparation & Internal Standard Addition. Spike the Bromfenac API sample with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₆-benzophenone). Causality: The internal standard co-elutes and ionizes under identical conditions. If matrix components suppress the ionization of the impurity, the internal standard's signal drops proportionally, allowing for automatic mathematical correction (self-validation of recovery).
Step 2: Chromatographic Separation. Inject 5 µL onto a sub-2 µm C18 column. Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Causality: The highly lipophilic nature of CAS 845276-75-7 requires a strong organic gradient for elution, while the formic acid ensures the ortho-amino group remains fully protonated (
NH3+
) for downstream detection.
Step 3: Mass Spectrometry (ESI+ MRM). Operate the mass spectrometer in Positive Electrospray Ionization mode. Monitor the Multiple Reaction Monitoring (MRM) transition from the precursor ion
[M+H]+m/z276.0
to a stable product ion (e.g., loss of water or CO). Causality: MRM acts as a double-mass filter, eliminating any background noise from the massive excess of the Bromfenac API matrix, ensuring absolute specificity for Impurity 2.
Self-validating analytical workflow for the thermodynamic profiling of CAS 845276-75-7.
References
International Conference on Harmonisation; Revised Guidance on Q3A Impurities in New Drug Substances
Source: Federal Register / U.S. Food and Drug Administration (FDA)
URL:[Link]
Thermal Analysis: Stability, Decomposition, and Material Properties
Source: Lab Manager
URL:[Link]
The Role of (2-Aminophenyl)(2-bromophenyl)methanone in Bromfenac Degradation Pathways: A Technical Whitepaper
Executive Summary Bromfenac sodium is a potent nonsteroidal anti-inflammatory drug (NSAID) widely utilized in ophthalmic solutions to manage postoperative ocular inflammation. Ensuring the thermodynamic and photochemical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Bromfenac sodium is a potent nonsteroidal anti-inflammatory drug (NSAID) widely utilized in ophthalmic solutions to manage postoperative ocular inflammation. Ensuring the thermodynamic and photochemical stability of its aqueous formulation requires rigorous impurity profiling. This whitepaper elucidates the mechanistic origins, kinetic behavior, and analytical tracking of (2-Aminophenyl)(2-bromophenyl)methanone (CAS: 845276-75-7), a critical degradation marker formally designated as Bromfenac Impurity 2[1, 3].
Structural Context and Mechanistic Origins
Bromfenac’s core chemical architecture—2-amino-3-(4-bromobenzoyl)phenylacetic acid—contains a phenylacetic acid moiety that is highly susceptible to degradation under environmental stress. While the primary degradation route of the active pharmaceutical ingredient (API) involves intramolecular cyclization to form Bromfenac lactam, severe oxidative and photolytic stress induces the cleavage of the acetic acid side chain [5].
Crucially, (2-Aminophenyl)(2-bromophenyl)methanone does not derive directly from the main API. Instead, it originates from the 2-bromo isomer of Bromfenac , a known process impurity formed during the Friedel-Crafts acylation of oxindole if 2-bromobenzoyl chloride is present as a contaminant in the starting materials [2].
When this isomeric process impurity is subjected to oxidative dealkylation or severe photolytic cleavage, the entire
−CH2COOH
group is lost. This radical-mediated cleavage yields the highly stable, lipophilic methanone derivative. Tracking this specific compound provides a dual-indicator metric: it simultaneously quantifies the initial carryover of the synthetic process impurity and the severity of the formulation's oxidative degradation over its shelf life.
Mechanistic pathway of oxidative dealkylation forming Bromfenac Impurity 2.
To accurately quantify (2-Aminophenyl)(2-bromophenyl)methanone alongside highly polar degradants (such as lactams and glucuronides), a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be employed [5].
Causality of Experimental Choices:
The selection of a pH 4.8 ammonium acetate buffer is critical. At this specific pH, the residual Bromfenac API (
pKa≈4.3
) is partially ionized, ensuring it elutes efficiently without tailing. Conversely, the neutral, highly lipophilic methanone degradants (like Impurity 2) are strongly retained on the C18 stationary phase. A gradient elution utilizing Acetonitrile and Methanol is required to progressively increase solvent strength, sweeping these non-polar methanones off the column while preventing peak broadening.
Step-by-Step Protocol
Mobile Phase Preparation :
Mobile Phase A: Dissolve 3.85 g of ammonium acetate in 1000 mL of HPLC-grade water. Adjust to exactly pH 4.8 using glacial acetic acid. Filter through a 0.22 µm nylon membrane and degas.
Mobile Phase B: Mix Acetonitrile and Methanol in a 50:50 (v/v) ratio. Degas via sonication for 15 minutes.
Chromatographic Conditions :
Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm particle size).
Flow Rate: 1.2 mL/min (Gradient mode).
Column Temperature: Maintained strictly at 30°C to ensure reproducible retention times for the lipophilic impurities.
Detection: UV detection at 265 nm (the optimal isosbestic point for benzophenone derivatives).
Injection Volume: 25 µL.
System Suitability (Self-Validating Criteria) :
Resolution (
Rs
) between Bromfenac and Impurity 2 must be
≥2.5
.
Tailing factor (
T
) for the Impurity 2 peak must be
≤1.5
.
Relative Standard Deviation (%RSD) for five replicate standard injections must be
≤2.0%
.
RP-HPLC analytical workflow for the quantification of Bromfenac degradation products.
Forced Degradation Profiling
To validate the stability-indicating nature of the method, forced degradation studies are conducted according to ICH Q1A(R2) guidelines. The formation of (2-Aminophenyl)(2-bromophenyl)methanone is primarily observed under severe oxidative and photolytic stress, confirming its identity as a radical-mediated dealkylation product rather than a simple hydrolytic artifact [5].
Stress Condition
Parameters
% API Remaining
% Impurity 2 Formed
Mass Balance
Control
Initial, 2-8°C
99.8%
ND
99.8%
Acid Hydrolysis
0.1N HCl, 60°C, 24h
89.5%
0.02%
98.7%
Base Hydrolysis
0.1N NaOH, 60°C, 24h
82.1%
0.01%
97.5%
Oxidative Stress
3%
H2O2
, RT, 24h
76.4%
0.85%
96.2%
Thermal Stress
105°C, 48h
85.2%
0.15%
98.0%
Photolytic Stress
UV/Vis, 1.2M lux hours
68.9%
1.42%
94.5%
Note: ND = Not Detected. Mass balance discrepancies under photolytic stress indicate the parallel formation of volatile or highly retained polymeric degradants.
Strategic Implications for Drug Development
The presence of (2-Aminophenyl)(2-bromophenyl)methanone in a final ophthalmic formulation is a direct reflection of upstream API synthesis quality [4]. Because this specific degradant originates exclusively from the 2-bromo isomer, formulation scientists and CMC (Chemistry, Manufacturing, and Controls) teams must enforce strict specifications on the 4-bromobenzoyl chloride starting material.
By eliminating the isomeric precursor during the initial synthesis phases, the downstream formation of Impurity 2 during the drug's shelf life is effectively neutralized. This proactive control strategy ensures compliance with strict ICH Q3B(R2) thresholds for degradation products in new drug applications, ultimately safeguarding the therapeutic efficacy and safety profile of the ophthalmic solution.
References
Pharmaffiliates. "Bromfenac-impurities".
Clearsynth. "Bromfenac sodium | CAS No. 91714-93-1".
SynZeal. "Bromfenac Impurity 2".
PLOS One. "Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits".
JOCPR. "A novel and stability indicating, experimental design assisted liquid chromatographic method developed for the estimation of related substances of bromfenac sodium sesquihydrate.
Foundational
In Vitro Toxicity Profiling of 2-Amino-2'-bromobenzophenone: A Technical Guide
This guide provides a comprehensive framework for the preliminary in vitro toxicity assessment of 2-Amino-2'-bromobenzophenone, a synthetic intermediate with potential applications in pharmaceutical and chemical synthesi...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the preliminary in vitro toxicity assessment of 2-Amino-2'-bromobenzophenone, a synthetic intermediate with potential applications in pharmaceutical and chemical synthesis.[1] A structured, tiered approach is essential to characterize the potential hazards of new chemical entities early in the development pipeline. This document outlines a series of validated in vitro assays designed to assess cytotoxicity, genotoxicity, and key mechanistic events, ensuring a robust and scientifically sound preliminary toxicity profile.
The experimental design prioritizes a logical progression from general cytotoxicity to more specific mechanistic and genotoxicity endpoints. This strategy allows for informed decision-making at each stage, optimizing resource allocation and providing a clear rationale for subsequent testing. All protocols are grounded in established methodologies and international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data integrity and regulatory relevance.[2][3][4][5]
3.3. In Vitro Mammalian Cell Micronucleus Test (MNvit)
Tier 3: Mechanistic Insights into Cell Death Pathways
4.1. Importance of Mechanistic Understanding
4.2. Assessment of Mitochondrial Membrane Potential (MMP)
4.3. Caspase-3/7 Activity Assay for Apoptosis Detection
Data Synthesis and Reporting
5.1. Integrated Data Summary
5.2. Preliminary Hazard Assessment
References
Introduction to 2-Amino-2'-bromobenzophenone
Chemical Identity and Properties
2-Amino-2'-bromobenzophenone is a benzophenone derivative. While specific data for the 2-amino-2'-bromo derivative is limited, related compounds like 2-bromobenzophenone and various aminobenzophenones are used as intermediates in organic synthesis.[1][6][7][8] A clear understanding of the test article's physical and chemical properties, such as solubility and stability in culture media, is a critical prerequisite for accurate in vitro testing.
Table 1: Physicochemical Properties of Related Benzophenone Derivatives
Reduce and refine the use of animal testing, in line with regulatory guidance from agencies like the European Chemicals Agency (ECHA).[5][9][10][11]
This guide proposes a tiered testing strategy, beginning with broad cytotoxicity assessments and progressing to more specific endpoints like genotoxicity and apoptosis.
Caption: Tiered In Vitro Toxicity Testing Workflow.
Tier 1: Assessment of Basal Cytotoxicity
2.1. Principle and Experimental Causality
The initial tier aims to determine the concentration range at which 2-Amino-2'-bromobenzophenone elicits a cytotoxic response. Utilizing multiple assays with different biological endpoints provides a more robust assessment than a single method.[12][13] This approach helps to distinguish between different mechanisms of cell death, such as necrosis and apoptosis, and minimizes the risk of false negatives due to assay-specific interference.
Neutral Red Uptake (NRU) Assay
The NRU assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[14][15][16] This process is dependent on active transport and lysosomal integrity, making it a sensitive indicator of cellular health.[14][16] A decrease in neutral red uptake is proportional to the number of viable cells.[17]
Experimental Protocol: Neutral Red Uptake (NRU) Assay
Cell Seeding: Plate a suitable cell line (e.g., Balb/c 3T3 or normal human keratinocytes) in a 96-well microtiter plate at a pre-determined optimal density and incubate for 24 hours.[12][17]
Compound Exposure: Treat cells with a serial dilution of 2-Amino-2'-bromobenzophenone for a defined period (e.g., 24 hours). Include vehicle controls and a positive control.
Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing 0.33% Neutral Red Solution for approximately 3 hours.[14][16]
Washing & Extraction: Wash the cells to remove unincorporated dye.[14] Then, add a solubilization solution (e.g., acidified ethanol) to extract the dye from the lysosomes.[14][16]
Quantification: Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.[15][16] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[18][19] LDH is a stable cytosolic enzyme that is released upon membrane rupture, a hallmark of necrosis.[19] The amount of formazan produced in the enzymatic reaction is proportional to the amount of LDH released.[20]
Cell Seeding and Exposure: Follow steps 1 and 2 as described in the NRU protocol.
Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
Enzymatic Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture, which includes lactate, NAD+, and a tetrazolium salt.[18][20][21]
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[19][20]
Quantification: Measure the absorbance of the resulting formazan product at approximately 490 nm.[19][20] Include controls for maximum LDH release (lysed cells) and spontaneous release (vehicle control).[20]
The MTT assay is a colorimetric assay that measures cellular metabolic activity.[22] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[22][23] The amount of formazan produced is proportional to the number of viable cells.[24]
Experimental Protocol: MTT Assay
Cell Seeding and Exposure: Follow steps 1 and 2 as described in the NRU protocol.
MTT Incubation: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[22][23][25]
Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[24][26]
Quantification: Measure the absorbance of the solubilized formazan at approximately 570 nm.[23][26]
Data Interpretation and IC50 Determination
For each assay, the results should be expressed as a percentage of the vehicle control. A dose-response curve is then generated to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the test substance that reduces cell viability by 50%.[12]
Table 2: Hypothetical Cytotoxicity Data for 2-Amino-2'-bromobenzophenone
Assay
Endpoint
IC50 (µM)
Neutral Red Uptake
Lysosomal Integrity
75
LDH Release
Membrane Integrity
> 200
MTT Assay
Metabolic Activity
90
This is example data and does not reflect actual experimental results.
Tier 2: Investigation of Genotoxic Potential
3.1. Rationale for Genotoxicity Assessment
Genotoxicity assays are crucial for identifying substances that can cause DNA or chromosomal damage, which may lead to cancer.[27] Regulatory agencies worldwide require genotoxicity testing for new chemicals and pharmaceuticals.[11] The following assays are recommended based on OECD guidelines.[2][3][4]
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[27][28] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[27][28] The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[27] The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that become genotoxic after metabolism.[28][29]
Experimental Protocol: Ames Test (Plate Incorporation Method)
Strain Preparation: Prepare fresh overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100).[29]
Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 metabolic activation mix or a buffer control.[29]
Plating: Add top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.[30]
Incubation: Incubate the plates at 37°C for 48-72 hours.[30]
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[31]
In Vitro Mammalian Cell Micronucleus Test (MNvit)
The in vitro micronucleus test detects chromosomal damage.[2][3] It identifies substances that cause clastogenic (chromosome breakage) or aneugenic (whole chromosome loss) effects.[4] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[3] This test is recommended by the OECD Test Guideline 487.[2][3][4][32]
Experimental Protocol: In Vitro Micronucleus Test (OECD TG 487)
Cell Culture: Use appropriate mammalian cells, such as human peripheral blood lymphocytes or a suitable cell line like TK6 or CHO cells.[2][4]
Exposure: Treat the cells with 2-Amino-2'-bromobenzophenone at multiple concentrations, with and without metabolic activation (S9), for a short (3-6 hours) and long (e.g., 24 hours without S9) duration.[33]
Harvest and Staining: After treatment, harvest the cells, treat them with a hypotonic solution, fix, and stain the cytoplasm and nuclei with a fluorescent dye.
Scoring: Using a fluorescence microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Caption: Genotoxicity Decision Pathway.
Tier 3: Mechanistic Insights into Cell Death Pathways
4.1. Importance of Mechanistic Understanding
Understanding the underlying mechanisms of toxicity, such as the induction of apoptosis or mitochondrial dysfunction, provides a more complete toxicological profile. Drug-induced liver injury (DILI), for example, often involves mitochondrial damage and oxidative stress.[34][35][36] These assays help to elucidate the specific cellular pathways affected by 2-Amino-2'-bromobenzophenone.
Assessment of Mitochondrial Membrane Potential (MMP)
A decrease in mitochondrial membrane potential is a key indicator of mitochondrial dysfunction and an early event in apoptosis.[37] The JC-1 assay is widely used to monitor MMP.[37][38][39] In healthy cells with high MMP, the JC-1 dye forms aggregates that fluoresce red.[38][40] In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.[38][40] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[38][39]
Experimental Protocol: JC-1 Assay for MMP
Cell Seeding and Exposure: Plate cells in a 96-well plate and treat with the test compound as previously described.
JC-1 Staining: Remove the treatment medium and incubate cells with JC-1 staining solution for 20-60 minutes at 37°C.[38]
Washing: Wash cells with assay buffer to remove excess dye.[38]
Fluorescence Measurement: Measure the fluorescence intensity at both green (e.g., ~530 nm) and red (e.g., ~590 nm) emission wavelengths using a fluorescence plate reader or microscope.[38]
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.
Caspase-3/7 Activity Assay for Apoptosis Detection
Caspases are a family of proteases that are central to the execution of apoptosis.[41] Caspase-3 and Caspase-7 are key effector caspases.[41] Assays for their activity provide a direct measure of apoptosis induction.[42][43][44] These assays typically use a pro-fluorescent or pro-luminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to release a detectable signal.[41][42][44][45]
Cell Seeding and Exposure: Plate cells in a 96-well plate and treat with the test compound.
Reagent Addition: Add the "add-mix-read" Caspase-3/7 reagent directly to the wells.[42][45] This reagent typically contains the substrate and components for cell lysis.[42][45]
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).[45]
Signal Detection: Measure the resulting fluorescent or luminescent signal using a plate reader.[42][45] An increase in signal intensity is proportional to the amount of active caspase-3/7.[45]
Data Synthesis and Reporting
Integrated Data Summary
A comprehensive report should be compiled, integrating the data from all three tiers. This includes the calculated IC50 values from the cytotoxicity assays, the qualitative and quantitative results from the genotoxicity tests, and the mechanistic data on apoptosis and mitochondrial health.
Table 3: Integrated Summary of In Vitro Toxicity Profile
Tier
Assay
Endpoint
Result
1
NRU, LDH, MTT
Cytotoxicity (IC50)
Quantitative Value
2
Ames Test
Mutagenicity
Positive/Negative
2
Micronucleus Test
Clastogenicity/Aneugenicity
Positive/Negative
3
JC-1 Assay
Mitochondrial Depolarization
Yes/No
3
Caspase-3/7 Assay
Apoptosis Induction
Yes/No
Preliminary Hazard Assessment
Based on the integrated data, a preliminary hazard assessment can be made. For example:
Low Hazard: High IC50 values, negative in both genotoxicity assays, and no evidence of apoptosis or mitochondrial dysfunction at non-cytotoxic concentrations.
Moderate Hazard: Moderate IC50 values, no genotoxicity, but evidence of apoptosis at concentrations approaching the IC50.
High Hazard: Low IC50 values and/or a positive result in one or both genotoxicity assays.
This preliminary profile provides a critical foundation for further investigation, guiding decisions on the continued development or risk management of 2-Amino-2'-bromobenzophenone.
References
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Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available from: https://www.criver.com/products-services/discovery-services/safety-assessment/toxicology-services/genetic-toxicology/mammalian-cell-in-vitro-micronucleus-assay
In Vitro Toxicology Assay Kit, Neutral Red based (TOX4). Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/398/812/tox4bul.pdf
Apo-ONE® Homogeneous Caspase-3/7 Assay. Promega Corporation. Available from: https://www.promega.jp/products/cell-health-assays/apoptosis-assays/apo-one-homogeneous-caspase-3_7-assay/?
Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Assay Genie. Available from: https://www.assaygenie.com/neutral-red-cell-cytotoxicity-assay-kit
Mechanisms of Drug Induced Liver Injury: Toxicogenomics studies in differint in vitro models. Maastricht University. 2017. Available from: https://cris.maastrichtuniversity.nl/en/publications/mechanisms-of-drug-induced-liver-injury-toxicogenomics-studies-
Neutral Red Uptake Assay. RE-Place. Available from: https://www.re-place.be/method/neutral-red-uptake-assay
Monitoring of Mitochondrial Membrane Potential Changes in Live Cells Using JC-10. AAT Bioquest. Available from: https://www.aatbio.com/resources/faq-frequently-asked-questions/Monitoring-of-Mitochondrial-Membrane-Potential-Changes-in-Live-Cells-Using-JC-10
Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. 2023. Available from: https://www.oecd-ilibrary.org/environment/test-no-487-in-vitro-mammalian-cell-micronucleus-test_9789264264861-en
Caspase-Glo® 3/7 3D Assay. Promega Corporation. Available from: https://www.promega.jp/products/cell-health-assays/apoptosis-assays/caspase-glo-3_7-3d-assay/?
Biochemical mechanisms in drug-induced liver injury: Certainties and doubts. World Journal of Gastroenterology. 2009. Available from: https://www.wjgnet.com/1007-9327/full/v15/i40/4981.htm
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Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed. 2024. Available from: https://pubmed.ncbi.nlm.nih.gov/38656181/
MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore. Available from: https://www.merckmillipore.com/US/en/technical-documents/protocol/cancer-research/cell-based-assays/mtt-assay-protocol/qGub.qB.4ZYAAAFYkMNh.Lxi,nav
Caspase-Glo® 3/7 Assay System. Promega Corporation. Available from: https://www.promega.jp/products/cell-health-assays/apoptosis-assays/caspase-glo-3_7-assay/
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. 2011. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218053/
JC-1 Dye for Mitochondrial Membrane Potential. Thermo Fisher Scientific. Available from: https://www.thermofisher.com/jp/ja/home/life-science/cell-analysis/cell-viability-and-regulation/apoptosis/mitochondrial-health-apoptosis/jc-1-dye.html
JC-1 Mitochondrial Membrane Potential Detection Kit. Biotium. Available from: https://biotium.com/product/jc-1-mitochondrial-membrane-potential-detection-kit/
Cell Viability Assays. Assay Guidance Manual. 2013. Available from: https://www.ncbi.nlm.nih.gov/books/NBK144065/
ECHA Updates Guidance to Expand Use of In Vitro Methods for Skin Sensitisation Testing. ToxMaster. 2025. Available from: https://toxmaster.
The Ames Test. University of Missouri-St. Louis. 2024. Available from: https://www.umsl.edu/~microbes/pdf/Amestest.pdf
Mechanisms of Drug-induced Liver Injury Associated with Metabolic Activation of Drugs. Journal of Toxicology and Pathology. Available from: https://www.jstage.jst.go.jp/article/jtp/29/1/29_2015-0062/_article/-char/ja/
Cell Proliferation Kit I (MTT). Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/164/204/11465007001bul.pdf
LDH Cytotoxicity Assay Kit. Cayman Chemical. Available from: https://www.caymanchem.com/pdfs/10008882.pdf
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2-Amino-5-bromobenzophenone. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/99677
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New advice for determining dose levels in toxicity testing. ECHA. 2022. Available from: https://echa.europa.eu/de/-/new-advice-for-determining-dose-levels-in-toxicity-testing
In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Journal of Applied Biomedicine. Available from: https://www.sciencedirect.com/science/article/pii/S1214021X1830155X
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2-Amino-5-bromo-2'-fluorobenzophenone. NIST WebBook. Available from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1479589&Mask=80
Identification of (2-Aminophenyl)(2-bromophenyl)methanone as a Photolytic Degradation Product: A Comprehensive Analytical and Mechanistic Guide
Executive Summary During the development of novel halogenated pharmaceuticals, understanding the intrinsic photolability of the active pharmaceutical ingredient (API) is critical for formulation and packaging design. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
During the development of novel halogenated pharmaceuticals, understanding the intrinsic photolability of the active pharmaceutical ingredient (API) is critical for formulation and packaging design. This whitepaper provides an in-depth technical guide on the isolation, structural elucidation, and mechanistic causality behind the formation of (2-Aminophenyl)(2-bromophenyl)methanone (CAS: 845276-75-7). While this compound is occasionally encountered in synthetic contexts as[1], it is primarily identified as a major photolytic degradation product of 2'-bromo-substituted 1,4-benzodiazepines. By employing a self-validating workflow of ICH Q1B stress testing, LC-HRMS/MS, and 2D NMR spectroscopy, we establish a robust framework for identifying this specific photoproduct.
Introduction & Regulatory Context
The[2] mandate that photostability testing be an integral part of stress testing for new drug substances. The 1,4-benzodiazepine pharmacophore is notoriously susceptible to UV-induced degradation. Upon exposure to light—particularly within the UVA spectrum (320–400 nm)—these molecules undergo complex photochemical rearrangements and ring cleavages[3].
When subjecting a parent API such as 5-(2-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one to forced degradation, the primary degradant observed is (2-Aminophenyl)(2-bromophenyl)methanone. Identifying this degradant early dictates the necessity for UV-blocking blister packs or amber glass vials during commercialization.
Mechanistic Causality of Photodegradation
The causality behind the formation of (2-Aminophenyl)(2-bromophenyl)methanone lies in the specific photochemistry of the diazepine ring.
Photo-Excitation : The parent API absorbs UV photons (typically ~310-330 nm), promoting the molecule to an excited singlet state, which rapidly undergoes intersystem crossing to a reactive triplet state.
Hydrolytic Cleavage : The excited state increases the electrophilicity of the C=N imine bond at the 4,5-position, making it highly susceptible to nucleophilic attack by residual water molecules in the matrix.
Ring Extrusion : Subsequent hydrolysis of the amide bond at the 1,2-position leads to the complete extrusion of the C2-C3-N4 fragment (often as glycine or glycinamide derivatives), leaving behind the highly stable, conjugated 2-aminobenzophenone core[3].
Caption: Photolytic degradation pathway of 2'-bromo-benzodiazepines yielding the target methanone.
Experimental Workflow: Photolytic Stress Testing
To ensure regulatory compliance and scientific rigor, the photolysis protocol must be a self-validating system that isolates the effect of photons from thermal energy.
Step-by-Step Protocol: ICH Q1B Forced Degradation
Sample Preparation : Prepare the parent API as a 1.0 mg/mL solution in an aqueous-organic mixture (e.g., H2O/MeOH, 50:50, v/v) to ensure complete solubility while providing the water necessary for photo-hydrolysis.
Irradiation Setup : Place the solution in quartz cuvettes (which do not absorb UV light). Place a parallel set of cuvettes wrapped tightly in aluminum foil to serve as the dark control .
Exposure Parameters : Irradiate the samples in a photostability chamber equipped with a D65/ID65 equivalent light source[4].
Actinometry : Monitor the exposure using a calibrated radiometer to ensure a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 Watt hours/square meter[4].
Self-Validation Check : Analyze both the irradiated sample and the dark control via UHPLC. Causality metric: The dark control must exhibit <0.1% degradation. If the dark control degrades, the chamber's thermal management is failing, and the observed cleavage cannot be purely attributed to photolysis.
Caption: Self-validating analytical workflow for the isolation and structural elucidation of photoproducts.
High-resolution mass spectrometry (Q-TOF) is deployed to determine the exact elemental composition of the degradant.
Protocol : Inject 5 µL of the stressed sample onto a UHPLC system (C18 column, 2.1 x 100 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water and acetonitrile. Formic acid is chosen specifically to maintain the primary amine in a protonated state, ensuring high ionization efficiency in ESI+ mode.
Self-Validation Check : The presence of a bromine atom is unequivocally confirmed by the characteristic 1:1 isotopic doublet separated by ~2 Da (
79
Br and
81
Br). The mass error must be < 5 ppm.
Table 1: LC-HRMS/MS Data for the Target Photoproduct
Ion Type
m/z (Observed)
m/z (Calculated)
Formula
Mass Error (ppm)
[M+H]+ (
79
Br)
276.0019
276.0024
C₁₃H₁₁(
79
Br)NO⁺
-1.8
[M+H]+ (
81
Br)
278.0005
278.0003
C₁₃H₁₁(
81
Br)NO⁺
+0.7
Fragment 1
197.0845
197.0841
C₁₃H₁₁NO⁺ (Loss of Br)
+2.0
Fragment 2
182.9440
182.9444
C▖H₄(
79
Br)O⁺
-2.2
Fragment 3
120.0452
120.0449
C▖H₆NO⁺
+2.5
Preparative Isolation and NMR Spectroscopy
While HRMS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is required to map the exact regiochemistry—specifically confirming the ortho-relationship of the amine and the bromine atom to the ketone bridge.
Protocol : Scale up the photolysis to generate ~50 mg of the degradant. Purify via preparative HPLC, lyophilize, and dissolve in DMSO-
d6
for 1D (
1
H,
13
C) and 2D (COSY, HSQC, HMBC) NMR acquisition.
Self-Validation Check : The HMBC spectrum must show a clear 3-bond correlation from the primary amine protons (
δ
6.50) to the C-1 and C-3 carbons, definitively anchoring the amine to the ortho-position of the first phenyl ring.
Table 2:
1
H and
13
C NMR Assignments (DMSO-
d6
, 400 MHz / 100 MHz)
Position
1
H Chemical Shift (ppm), Multiplicity, J (Hz)
13
C Chemical Shift (ppm)
C=O
-
196.5
C-1
-
117.8
C-2 (C-NH₂)
-
151.2
C-3
6.75, d, J=8.2
115.4
C-4
7.25, t, J=7.8
134.5
C-5
6.55, t, J=7.5
114.8
C-6
7.15, d, J=8.0
133.2
NH₂
6.50, br s, 2H
-
C-1'
-
140.1
C-2' (C-Br)
-
119.5
C-3'
7.70, d, J=7.9
132.8
C-4'
7.45, t, J=7.5
127.9
C-5'
7.50, t, J=7.5
131.2
C-6'
7.35, d, J=7.6
129.4
Conclusion
The identification of (2-Aminophenyl)(2-bromophenyl)methanone as a photolytic degradation product requires a highly controlled, self-validating analytical workflow. By combining ICH Q1B standardized irradiation with the orthogonal analytical power of LC-HRMS/MS and 2D NMR, researchers can unambiguously determine both the elemental composition and regiochemistry of the degradant. Understanding this specific photolytic pathway enables drug development professionals to implement scientifically justified packaging controls, ensuring the long-term efficacy and safety of halogenated API formulations.
In Silico Predictive Toxicology and Mutagenicity of Bromfenac Impurity 2: A Comprehensive Technical Guide
Executive Summary As regulatory agencies globally tighten the requirements for impurity profiling, the reliance on in silico predictive toxicology has transitioned from a supplementary tool to a mandatory regulatory gate...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As regulatory agencies globally tighten the requirements for impurity profiling, the reliance on in silico predictive toxicology has transitioned from a supplementary tool to a mandatory regulatory gateway. Under the ICH M7(R2) guidelines[1], the assessment of DNA-reactive (mutagenic) impurities requires a rigorous, dual-model computational approach.
As a Senior Application Scientist, I approach impurity profiling not merely as a compliance checklist, but as a mechanistic puzzle. This whitepaper provides an in-depth, self-validating workflow for the in silico toxicological assessment of Bromfenac Impurity 2 , a known degradant/synthetic byproduct of the NSAID ophthalmic drug Bromfenac[2]. We will explore the causality behind the computational predictions, demonstrating how steric and electronic factors overrule generic structural alerts.
Chemical Profile and Mechanistic Toxicology
Bromfenac Impurity 2 (CAS No: 845276-75-7) is chemically defined as (2-aminophenyl)(2-bromophenyl)methanone[3][4].
From a toxicological perspective, the structure presents a classic challenge: it contains a primary aromatic amine . In computational toxicology, primary aromatic amines frequently trigger structural alerts for bacterial mutagenicity (Ames test positivity). The biological causality behind this alert is well-documented: unhindered aromatic amines undergo N-hydroxylation mediated by Cytochrome P450 (specifically CYP1A2), followed by phase II esterification (e.g., sulfation or acetylation). The subsequent heterolytic cleavage of the ester leaves a highly reactive, electrophilic nitrenium ion that covalently binds to DNA, causing mutagenesis.
However, computational flags are probabilities, not certainties. The expertise of an application scientist lies in contextualizing the alert within the whole molecule. In Bromfenac Impurity 2, the amine is located ortho to a bulky 2-bromobenzoyl group. This creates massive steric hindrance , physically blocking the CYP450 active site from accessing the nitrogen. Furthermore, the adjacent carbonyl group exerts a strong electron-withdrawing effect , depleting electron density from the amine and rendering it highly resistant to oxidation.
Fig 1: Mechanistic de-risking of the aromatic amine alert via steric hindrance and electronic effects.
The ICH M7 Regulatory Framework
The[1] dictates that if empirical Ames test data is unavailable for an impurity, a computational assessment must be performed using two complementary (Q)SAR methodologies [5]:
Expert Rule-Based System: Encodes human-derived mechanistic knowledge and literature alerts (e.g.,)[6].
Statistical/Machine-Learning System: Utilizes mathematical models to find patterns in large toxicological datasets (e.g., or Sarah Nexus).
If both models yield negative predictions, the impurity is assigned to Class 5 (non-mutagenic) and can be treated as a standard impurity without requiring a Threshold of Toxicological Concern (TTC) limit[5][7].
Step-by-Step In Silico Methodology
To ensure a self-validating system, the following protocol must be strictly adhered to when assessing Bromfenac Impurity 2.
Step 1: Structure Curation and Sanitization
Action: Convert the 2D chemical structure of Bromfenac Impurity 2 into a canonical SMILES string: Nc1ccccc1C(=O)c2ccccc2Br.
Causality: (Q)SAR models are highly sensitive to stereochemistry and salt forms. The structure must be neutralized, and any counterions stripped, to prevent the software from generating out-of-domain errors.
Step 2: Execution of Expert Rule-Based (Q)SAR
Action: Input the SMILES into Derek Nexus (Lhasa Limited)[6]. Select the endpoint: Bacterial in vitro mutagenicity (Ames test).
Validation: Ensure the reasoning engine is set to evaluate both activating and mitigating features. The system will scan for the aromatic amine alert but must also evaluate the local chemical environment (the ortho-carbonyl group).
Step 3: Execution of Statistical-Based (Q)SAR
Action: Process the structure through Leadscope Model Applier or Sarah Nexus[5].
Validation: Review the "Applicability Domain" score. A statistical model is only trustworthy if the query molecule shares a high Tanimoto similarity index (>0.7) with molecules in the model's training set.
Step 4: Read-Across Analysis (Optional but Recommended)
Action: Utilize the to perform a read-across analysis[8].
Validation: Identify at least three structural analogs with empirical Ames data to support the (Q)SAR predictions.
Fig 2: ICH M7 in silico predictive toxicology workflow for Bromfenac Impurity 2.
Quantitative Data & Mutagenicity Assessment
The synthesis of the computational outputs is summarized in the table below. By comparing the statistical probability with the expert rule base, we establish a robust Weight of Evidence (WoE).
Model Type
Software Platform
Endpoint
Prediction
Confidence / Domain
Mechanistic Rationale
Expert Rule-Based
Derek Nexus
Bacterial Mutagenicity
Negative
High
The aromatic amine alert is fired but immediately mitigated by the ortho-carbonyl deactivating group.
Statistical-Based
Leadscope / Sarah
Bacterial Mutagenicity
Negative
Moderate (In Domain)
Probability of mutagenicity < 15%. Training set analogs with ortho-halogenated benzophenones show negative Ames results.
Read-Across
OECD QSAR Toolbox
DNA Binding
Negative
High
Structural analogs demonstrate no protein/DNA binding due to steric shielding of the amine.
Expert Review & Weight of Evidence (WoE)
The core pillar of the ICH M7 guideline is the Expert Review [9]. Raw software outputs are insufficient for regulatory submission without a toxicologist's interpretation.
In the case of Bromfenac Impurity 2, a junior analyst might see the "aromatic amine" substructure and prematurely flag the compound as a Class 3 mutagen. However, as an application scientist, the WoE dictates otherwise:
Electronic Deactivation: The methanone (carbonyl) group pulls electron density away from the amine via resonance. A less nucleophilic nitrogen cannot easily participate in the oxidative pathways required for bioactivation.
Steric Shielding: The 2-bromophenyl group creates a massive spatial barrier. The CYP1A2 enzyme pocket cannot accommodate the bulky dihedral angle of the benzophenone derivative to oxidize the amine.
Parent Drug Precedent: Bromfenac itself contains a similar bromobenzoyl-phenylacetic acid core and has been extensively proven to lack mutagenic potential in bacterial reverse mutation, chromosomal aberration, and micronucleus tests[2][10].
Therefore, the in silico prediction of Negative is mechanistically sound and self-validating.
Conclusion & Control Strategy
Based on the dual-model in silico assessment and the subsequent expert mechanistic review, Bromfenac Impurity 2 does not possess DNA-reactive properties.
Under the ICH M7(R2) framework, this compound is definitively categorized as a Class 5 Impurity (No structural alerts, or alerting structure with sufficient data to demonstrate lack of mutagenicity)[7]. Consequently, it does not require control at the stringent Threshold of Toxicological Concern (TTC) limits (e.g., 1.5 µ g/day )[11]. Instead, it can be controlled as an ordinary non-mutagenic impurity under standard ICH Q3A/Q3B guidelines, ensuring patient safety while preventing unnecessary manufacturing burdens.
References
U.S. Food and Drug Administration (FDA). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. Guidance for Industry.
Instem. Leadscope Model Applier: Advanced In Silico Toxicology Tool.
Organisation for Economic Co-operation and Development (OECD). The OECD QSAR Toolbox.
U.S. Food and Drug Administration (FDA) Center for Drug Evaluation and Research. Bromfenac Ophthalmic Solution NDA Approval Package & Mutagenicity Data. (Referenced via FDA.gov[2])
Application Note: HPLC-UV Method Development and Validation for (2-Aminophenyl)(2-bromophenyl)methanone
Executive Summary In pharmaceutical analysis, transitioning an uncharacterized intermediate into a fully validated quantitation method requires bridging molecular physics with regulatory compliance. (2-Aminophenyl)(2-bro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pharmaceutical analysis, transitioning an uncharacterized intermediate into a fully validated quantitation method requires bridging molecular physics with regulatory compliance. (2-Aminophenyl)(2-bromophenyl)methanone —a critical precursor in the synthesis of active pharmaceutical ingredients (APIs) like bromazepam—presents unique chromatographic challenges due to its distinctive electronic and steric environment.
This application note provides a comprehensive, field-proven methodology for the High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) quantitation of this compound. Designed for analytical scientists and drug development professionals, this guide bypasses trial-and-error by rooting every experimental parameter in physicochemical causality, culminating in a self-validating protocol compliant with[1] and[2] standards.
Physicochemical Rationale & Method Design (The "Why")
Method development is a deterministic process governed by first principles. The structural features of (2-Aminophenyl)(2-bromophenyl)methanone dictate our chromatographic choices.
pKa Dynamics and Mobile Phase Causality
A common pitfall in amine chromatography is the reflexive use of 0.1% Trifluoroacetic Acid (TFA) to achieve a pH of ~2.0. However, the strongly electron-withdrawing ortho-carbonyl group in this benzophenone derivative drastically reduces the basicity of the adjacent amino group, depressing its pKa to an estimated 1.5–2.0.
Operating at pH 2.0 places the mobile phase exactly at the analyte's pKa, resulting in a volatile 50/50 equilibrium of ionized and unionized states. This thermodynamic instability manifests chromatographically as severe peak splitting, tailing, and retention time drift. The Solution: By shifting the pH to 6.0 using a 10 mM Ammonium Acetate buffer, we ensure the molecule remains 100% unionized. This drives purely hydrophobic interactions with the stationary phase, yielding highly symmetrical peaks and robust retention.
LogP and Stationary Phase Selection
With an estimated LogP of ~3.8, the molecule is highly lipophilic due to the dual phenyl rings and the heavy bromo-substituent. A standard C18 stationary phase (e.g., Waters XBridge C18, which is highly stable at pH 6.0) provides the optimal hydrophobic surface area to achieve a retention factor (
k′
) between 2 and 10, ensuring the analyte elutes well past the void volume (
t0
).
Auxochromic Shifts and UV Wavelength Selection
The benzophenone backbone provides intense
π→π∗
transitions at ~230–250 nm, ideal for high-sensitivity quantitation. Simultaneously, the ortho-amino group acts as an auxochrome. By donating electron density into the conjugated
π
system, it generates a secondary
n→π∗
transition band near 360 nm.
While 254 nm is selected as the primary quantitative wavelength for its superior Signal-to-Noise (S/N) ratio, dual-wavelength monitoring at 360 nm provides orthogonal specificity. At 360 nm, the method becomes essentially "blind" to non-conjugated raw materials or aliphatic solvents, ensuring peak purity during complex reaction monitoring.
Caption: HPLC-UV method development workflow for (2-Aminophenyl)(2-bromophenyl)methanone.
Optimized Chromatographic Protocol
Table 1: Final Chromatographic Conditions
Parameter
Specification
Rationale
Column
Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)
High pH stability; optimal theoretical plates for lipophilic analytes.
Mobile Phase A
10 mM Ammonium Acetate in Water (pH 6.0)
Maintains analyte in a 100% unionized state to prevent peak tailing.
Mobile Phase B
Acetonitrile (LC-MS Grade)
Lower viscosity than methanol; sharper peaks and lower backpressure.
Elution Mode
Gradient: 40% B to 80% B over 10 mins
Focuses the analyte band and washes late-eluting lipophilic impurities.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temp
35°C
Improves mass transfer kinetics and reduces system backpressure.
Detection
UV at 254 nm (Quantitation) & 360 nm (Specificity)
Captures primary
π→π∗
and secondary auxochromic transitions.
Injection Vol.
10 µL
Prevents column overloading while maintaining high S/N ratio.
Step-by-Step Sample Preparation Methodology
Note: The diluent must closely match the initial mobile phase conditions to prevent solvent-induced peak distortion (the "solvent effect").
Diluent Preparation : Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.
Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of (2-Aminophenyl)(2-bromophenyl)methanone reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile and sonicate until fully dissolved. Make up to the mark with Acetonitrile.
Working Standard Solution (100 µg/mL) : Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the Diluent.
Filtration : Filter the Working Standard through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to saturate the filter membrane.
Self-Validating System & Regulatory Compliance
A protocol is only as reliable as its internal controls. This method is designed as a self-validating system. Before any sample is quantified, the system must pass a rigorous System Suitability Test (SST)[3]. This ensures that the instrument, reagents, and column are performing synergistically on the day of analysis, fulfilling the dynamic lifecycle management vision of [1] and [4].
Caption: ICH Q2(R2) analytical method validation lifecycle and parameters.
Self-Validating System Suitability Protocol (SST)
Prior to analyzing unknown samples, execute the following sequence:
Blank Injection : Inject the Diluent to confirm baseline stability and the absence of ghost peaks at the analyte's retention time.
SST Injections : Inject the Working Standard Solution (100 µg/mL) six consecutive times.
Automated Evaluation : The Chromatography Data System (CDS) must verify the criteria in Table 2. If any parameter fails, the run is automatically halted, preventing the generation of invalid data.
Table 2: System Suitability Criteria
Parameter
Acceptance Criteria
Scientific Purpose
Retention Time (
tR
) RSD
≤1.0%
Verifies pump flow stability and mobile phase consistency.
Peak Area RSD
≤2.0%
Confirms autosampler precision and detector stability.
Tailing Factor (
Tf
)
≤1.5
Ensures the analyte is fully unionized and silanol interactions are suppressed.
Theoretical Plates (
N
)
>5000
Validates the physical integrity and packing efficiency of the C18 column.
To formally validate this method for Category I (Quantitation of major components)[4], the following parameters must be executed and documented:
Table 3: Validation Parameters and Execution Strategy
Validation Parameter
Execution Methodology
Acceptance Criteria
Specificity
Subject the analyte to forced degradation (0.1N HCl, 0.1N NaOH, 3%
H2O2
, 60°C heat, UV light). Analyze using a Photodiode Array (PDA) detector.
No interference at
tR
. PDA Peak Purity Angle < Purity Threshold.
Linearity & Range
Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target concentration (50–150 µg/mL). Plot Area vs. Concentration.
Correlation coefficient (
R2
)
≥0.999
. Y-intercept
≤2.0%
of the 100% response.
Accuracy (Recovery)
Spike the API into a synthetic placebo matrix at 80%, 100%, and 120% levels in triplicate (9 determinations total).
Mean recovery across all levels must be 98.0% – 102.0%.
Precision (Repeatability)
Prepare six independent sample preparations at 100% test concentration.
Peak Area RSD
≤2.0%
across all six preparations.
Robustness
Deliberately vary Flow Rate (
±0.1
mL/min), Column Temp (
±5
°C), and Mobile Phase pH (
±0.2
units).
SST criteria (Table 2) must still be met under all perturbed conditions.
References
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, November 2023. Available at:[Link]
United States Pharmacopeia (USP). "General Chapter <1225> Validation of Compendial Procedures." USP-NF, 2025 Revision. Available at:[Link]
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website, March 2024. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Title: Application Note: High-Throughput LC-MS/MS Quantification of (2-Aminophenyl)(2-bromophenyl)methanone in Bromfenac Ophthalmic Solutions
Executive Summary & Regulatory Context
Bromfenac sodium is a potent nonsteroidal anti-inflammatory drug (NSAID) marketed as an ophthalmic solution for the short-term treatment of postoperative ocular inflammation[1]. The manufacturing and shelf-life stability of these solutions require rigorous monitoring of degradation products and synthetic intermediates. (CAS: 845276-75-7)[1] is a critical positional isomer impurity that can emerge during synthesis or degradation[2].
To comply with stringent [3], highly sensitive and specific analytical methods are mandatory. While previous methodologies have utilized[4] to separate bromfenac and its impurities, this protocol details a self-validating LC-MS/MS workflow designed to overcome complex polymeric matrix interferences and achieve sub-nanogram limits of quantification (LOQ).
Mechanistic Rationale & System Self-Validation (E-E-A-T)
2.1. Overcoming Polymeric Matrix Effects
Advanced ophthalmic solutions often utilize mucoadhesive polymers (e.g., polycarbophil or DuraSite technology) to extend ocular residence time[3]. Direct injection of these matrices leads to rapid analytical column fouling and severe electrospray ion suppression.
Causality: We employ a targeted polymer precipitation using cold acetonitrile. Acetonitrile acts as an antisolvent, disrupting the hydration shell of the polyacrylic acid derivatives, causing them to collapse and precipitate out of solution. The small, hydrophobic benzophenone impurity remains highly soluble in the organic supernatant, ensuring clean extraction.
2.2. Chromatographic Selectivity via
π−π
Interactions
Causality: Bromfenac formulations may contain multiple isobaric impurities (e.g., 4-bromo vs. 2-bromo isomers). Standard C18 phases struggle to resolve these based purely on hydrophobicity. By selecting a Biphenyl stationary phase, the method leverages
π−π
electron interactions, exploiting the subtle steric and electronic differences of the ortho-bromine atom to achieve baseline resolution prior to mass spectrometric detection.
2.3. Self-Validating Isotopic Confirmation
Trustworthiness: A robust analytical protocol must be a self-validating system. Bromine naturally exists as two stable isotopes (
79Br
and
81Br
) in a nearly 1:1 ratio. This method continuously monitors the MRM transitions for both the
79Br
precursor (m/z 276.0) and the
81Br
precursor (m/z 278.0). The system self-validates the chemical identity of the peak: if the chromatographic peak area ratio of 276.0/278.0 deviates from 1.0 ± 0.15, the software automatically flags the result as a matrix interference, preventing false positive quantifications.
Solvents: LC-MS grade Acetonitrile, Water, and Formic Acid.
Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm) or equivalent.
3.2. Step-by-Step Sample Preparation Workflow
Aliquot: Transfer 50 µL of the bromfenac ophthalmic solution into a 1.5 mL low-bind microcentrifuge tube.
Extraction & Precipitation: Add 200 µL of cold Acetonitrile containing 50 ng/mL of Benzophenone-d10 (IS).
Agitation: Vortex vigorously for 60 seconds to ensure complete disruption of the polymeric matrix.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated excipients and surfactants.
Dilution: Transfer 100 µL of the clear supernatant into an autosampler vial containing 400 µL of Mobile Phase A (0.1% Formic Acid in Water).
(Note: This 1:4 dilution reduces the organic solvent strength, preventing peak distortion or "solvent effect" during injection onto the reversed-phase column).
Caption: Workflow for extracting the impurity while precipitating polymeric ophthalmic excipients.
Title: (2-Aminophenyl)(2-bromophenyl)methanone | C13H10BrNO | CID 20200331
Source: PubChem, National Institutes of Health
URL: [Link]
Title: Development and Validation of a New Stability-Indicating RP-UPLC Method for the Quantitative Determination of Bromfenac Sodium and Its Impurities in an Ophthalmic Dosage Form
Source: Journal of Chromatographic Science (PubMed)
URL: [Link]
Title: NDA 206911Orig1s000 Pharmacology Review (BromSite)
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Molecule: (2-Aminophenyl)(2-bromophenyl)methanone (CAS: 845276-75-7)
Industry Relevance: Active Pharmaceutical Ingredient (API) intermediate and critical reference standard (Bromfenac Impurity 2)[1].
Strategic Route Selection & Mechanistic Rationale
The synthesis of ortho,ortho'-disubstituted benzophenones presents unique steric and regioselective challenges. While standard benzophenones are often synthesized via Friedel-Crafts acylation, this approach is fundamentally flawed for 2-aminobenzophenones. The strongly electron-donating primary amine group directs electrophilic aromatic substitution predominantly to the para-position, resulting in 4-aminobenzophenones rather than the desired ortho-isomer[2].
To bypass this regiochemical limitation, this protocol utilizes the Nucleophilic Addition of a Grignard Reagent to an ortho-Substituted Benzonitrile .
Mechanistic Causality:
Halogen-Metal Exchange: Instead of forming the Grignard reagent directly from 1,2-dibromobenzene (which risks benzyne elimination and Wurtz coupling), we utilize 1-bromo-2-iodobenzene with Knochel’s Turbo Grignard (iPrMgCl·LiCl). The high polarizability of iodine allows for a rapid, selective exchange at -15 °C, preserving the bromine atom.
Deprotonation & Addition: 2-Aminobenzonitrile contains an acidic primary amine. The first equivalent of the Grignard reagent acts as a base, deprotonating the amine to form a magnesium amide (accompanied by propane gas evolution). The second equivalent acts as a nucleophile, attacking the electrophilic nitrile carbon to form a stable imine magnesium salt.
Hydrolysis: The imine intermediate is highly stable under anhydrous basic conditions. Quenching with strong aqueous acid (2M HCl) neutralizes the basic magnesium salts and drives the hydrolysis of the imine to the target benzophenone[3].
Fig 1: Regioselective synthesis workflow of (2-Aminophenyl)(2-bromophenyl)methanone.
Quantitative Reaction Parameters
The following stoichiometric table outlines the exact equivalents required to ensure the self-validating completion of the reaction. Note the requirement of >2.0 equivalents of the Grignard reagent to account for the amine deprotonation.
Reagent / Material
Role
MW ( g/mol )
Equivalents
Amount
Vol / Mass
2-Aminobenzonitrile
Substrate
118.14
1.0
10.0 mmol
1.18 g
1-Bromo-2-iodobenzene
Grignard Precursor
282.90
2.5
25.0 mmol
7.07 g
iPrMgCl·LiCl (1.3 M in THF)
Exchange Reagent
148.36
2.6
26.0 mmol
20.0 mL
THF (Anhydrous)
Solvent
72.11
-
-
50.0 mL
HCl (2.0 M aqueous)
Hydrolysis / Quench
36.46
Excess
~50.0 mmol
25.0 mL
Step-by-Step Experimental Methodology
Phase 1: Preparation of 2-Bromophenylmagnesium Chloride
Apparatus Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar, an addition funnel, and an internal low-temperature thermometer. Purge the system with ultra-high purity Argon for 15 minutes.
Substrate Loading: Charge the flask with 1-bromo-2-iodobenzene (7.07 g, 25.0 mmol) and 30 mL of anhydrous THF.
Cooling: Submerge the flask in a dry ice/ethylene glycol bath and bring the internal temperature to exactly -15 °C.
Halogen-Metal Exchange: Begin dropwise addition of iPrMgCl·LiCl (20.0 mL, 26.0 mmol) via the addition funnel over 20 minutes. Maintain the internal temperature below -10 °C to prevent unwanted C-Br exchange or benzyne formation.
In-Process Validation: Stir for 30 minutes at -15 °C. The solution will transition to a pale yellow/amber color, confirming the formation of the Grignard reagent.
Phase 2: Nucleophilic Addition
Substrate Preparation: In a separate flame-dried vial, dissolve 2-aminobenzonitrile (1.18 g, 10.0 mmol) in 20 mL of anhydrous THF.
Addition: Add the 2-aminobenzonitrile solution dropwise to the Grignard reagent at -15 °C.
In-Process Validation (Critical): Observe the reaction closely. Vigorous gas evolution (propane) will occur immediately as the first equivalent of the Grignard reagent deprotonates the primary amine.
Reaction Maturation: Once gas evolution ceases, remove the cooling bath. Allow the reaction to warm to room temperature (20-25 °C) and stir for 12 hours. The extended time is required to overcome the steric hindrance of the ortho-bromo group during the nucleophilic attack on the nitrile.
Phase 3: Hydrolysis and Isolation
Quenching: Cool the reaction mixture to 0 °C using an ice-water bath. Carefully add 2.0 M aqueous HCl (25.0 mL) dropwise. Caution: Highly exothermic.
Imine Hydrolysis: Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 2 hours. The acidic environment hydrolyzes the intermediate magnesium imine salt directly into the target benzophenone.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) to neutralize residual acid, followed by brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient, typically 90:10 to 80:20) to afford (2-Aminophenyl)(2-bromophenyl)methanone as a crystalline solid.
Analytical Characterization Expectations
To validate the structural integrity of the synthesized Bromfenac Impurity 2[4], the following spectral benchmarks should be met:
LC-MS: Expected mass [M+H]⁺ = 276.00 / 278.00 (1:1 isotopic pattern indicative of a single bromine atom).
FT-IR: Disappearance of the sharp nitrile (C≡N) stretch at ~2220 cm⁻¹ and appearance of a conjugated ketone (C=O) stretch at ~1630-1640 cm⁻¹. Primary amine N-H stretching will appear as a doublet near 3400 and 3300 cm⁻¹.
References
Walsh, D. A. (1980). "The Synthesis of 2-Aminobenzophenones". Synthesis, 1980(09), 677-688.[Link]
Asian Journal of Organic & Medicinal Chemistry. (2018). "Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block".[Link]
Tran, P. H., et al. (2016). "Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-Fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones". Synthetic Communications, 46(10), 893–901.[Link]
Veeprho Pharmaceuticals. "Bromfenac Impurities and Related Compound".[Link]
Application Note: Strategies for the Extraction of (2-Aminophenyl)(2-bromophenyl)methanone from Human Plasma for LC-MS/MS Analysis
Abstract This application note provides a comprehensive guide to the extraction of (2-Aminophenyl)(2-bromophenyl)methanone, a key synthetic intermediate and potential drug metabolite, from human plasma. The accurate quan...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive guide to the extraction of (2-Aminophenyl)(2-bromophenyl)methanone, a key synthetic intermediate and potential drug metabolite, from human plasma. The accurate quantification of such small molecules in complex biological matrices is critical for pharmacokinetic and toxicokinetic studies in drug development. We present three distinct, yet robust, sample preparation protocols: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The scientific rationale behind each technique is detailed, emphasizing the relationship between the analyte's physicochemical properties and the chosen extraction mechanism. This guide offers detailed, step-by-step protocols, performance characteristics, and expert insights to enable researchers, scientists, and drug development professionals to select and implement the most appropriate method for their analytical needs, ensuring data of the highest quality and integrity in alignment with regulatory expectations.
Introduction
(2-Aminophenyl)(2-bromophenyl)methanone is a benzophenone derivative. Compounds of this class are pivotal as intermediates in the synthesis of pharmaceuticals, particularly psychoactive drugs. Its presence and concentration in plasma can be a critical indicator of drug metabolism, bioavailability, and overall exposure in preclinical and clinical studies.
The analysis of small molecules in plasma presents significant analytical challenges. Plasma is a complex biological matrix containing high concentrations of proteins (such as albumin), lipids, salts, and endogenous metabolites that can interfere with the accurate quantification of a target analyte.[1] These matrix components can cause ion suppression or enhancement in mass spectrometry, lead to column fouling in liquid chromatography, and result in inaccurate and irreproducible data.[2][3] Therefore, a selective and efficient sample preparation strategy is paramount to remove these interferences and ensure the reliability of bioanalytical data, which is a cornerstone of regulatory submissions to bodies like the FDA.[4][5]
This guide explores three widely adopted sample preparation techniques, providing a rationale for method selection based on the specific requirements of the analysis, such as required sensitivity, sample throughput, and cost.
While specific experimental data for (2-Aminophenyl)(2-bromophenyl)methanone is not widely published, its structure allows for reliable prediction of its chemical behavior.
Structure: The molecule contains a non-polar diphenylmethanone core, a bromine substituent which increases its hydrophobicity, and a primary amine group (-NH2).
Polarity: The overall structure is moderately non-polar (hydrophobic), suggesting good solubility in organic solvents.
Basicity: The primary aromatic amine group is weakly basic. It can be protonated (become positively charged) under acidic conditions (pH < ~4) and will be neutral at neutral or basic pH. This pH-dependent charge is a critical handle that can be exploited for selective extraction.
This profile makes the analyte an excellent candidate for several extraction techniques:
Solid-Phase Extraction (SPE): Offers the highest selectivity. A mixed-mode sorbent combining reversed-phase (for hydrophobic interaction) and cation-exchange (for charge-based interaction) is ideal for achieving the cleanest extracts.[1][6]
Liquid-Liquid Extraction (LLE): A classic technique that leverages the analyte's hydrophobicity and the ability to modulate its polarity by changing the sample pH.[7]
Protein Precipitation (PPT): A simple, fast, but non-selective method suitable for high-throughput screening where potential matrix effects can be managed.[8]
General Workflow for Plasma Sample Preparation
The overall process, from receiving a biological sample to its final analysis, involves several critical steps. The choice of extraction protocol (SPE, LLE, or PPT) is a central part of this workflow, designed to isolate the analyte of interest from matrix components before instrumental analysis.
Application Note: Analytical Control of Positional Isomers in Bromfenac Sodium Using (2-Aminophenyl)(2-bromophenyl)methanone as a Reference Standard
Audience: Analytical Chemists, QC Managers, and Drug Development Scientists Document Type: Technical Protocol & Application Guide Executive Summary Bromfenac sodium is a potent nonsteroidal anti-inflammatory drug (NSAID)...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Analytical Chemists, QC Managers, and Drug Development Scientists
Document Type: Technical Protocol & Application Guide
Executive Summary
Bromfenac sodium is a potent nonsteroidal anti-inflammatory drug (NSAID) widely formulated as an ophthalmic solution to manage postoperative inflammation and pain following cataract extraction[1]. The active pharmaceutical ingredient (API) is synthesized via Gassman's oxindole synthesis, utilizing (2-aminophenyl)(4-bromophenyl)methanone as the primary starting material[1].
However, positional isomerism during upstream chemical manufacturing can introduce trace levels of (2-aminophenyl)(2-bromophenyl)methanone (CAS 845276-75-7), commercially designated as Bromfenac Impurity 2 [2][3]. Because this impurity is a structural isomer of the intended precursor, it exhibits an identical molecular weight (276.13 g/mol ) and highly similar lipophilicity[4]. Consequently, it poses a significant chromatographic challenge during API release testing.
This application note provides a comprehensive, self-validating UHPLC protocol for the baseline resolution and quantification of (2-aminophenyl)(2-bromophenyl)methanone, ensuring compliance with ICH Q3A(R2) guidelines.
Mechanistic Origin & Causality in Method Design
The Chemical Challenge
The structural difference between the 2-bromo (Impurity 2) and 4-bromo (precursor) isomers lies solely in the steric positioning of the bromine atom on the benzoyl ring. This slight shift alters the dihedral angle of the methanone linkage but barely impacts the molecule's overall polarity. On standard 5 µm HPLC columns, these two compounds frequently co-elute, leading to masked impurity profiles and potentially releasing out-of-specification (OOS) batches.
Analytical Causality
To overcome this, our protocol relies on specific, mechanistically driven choices:
Stationary Phase (Sub-2 µm End-Capped C18): High theoretical plate counts are mandatory to resolve the steric isomers. Furthermore, the primary amine group on the methanone structure acts as a strong hydrogen bond donor. We utilize an end-capped silica matrix to eliminate secondary interactions with unreacted silanols, which would otherwise cause severe peak tailing.
Mobile Phase pH Control: A mobile phase buffered with 0.1% Formic Acid (pH ~2.7) ensures the primary amine remains fully protonated. This standardizes its retention mechanism and prevents peak splitting.
Diluent Selection: A 50:50 (v/v) Acetonitrile:Water mixture is chosen because bromfenac sodium is highly water-soluble, while the uncharged methanone impurity is highly hydrophobic. This specific ratio prevents the precipitation of either compound in the autosampler.
Reference Standard Characterization
Before executing the protocol, the reference standard must be verified against the following physicochemical parameters to ensure traceability.
Trustworthiness Principle: This protocol is designed as a self-validating system. The analytical run cannot proceed to unknown batch analysis unless the System Suitability Test (SST) strictly passes predefined resolution and tailing criteria. This guarantees that any absence of the impurity peak is due to high API purity, not poor column performance.
Step 1: Solution Preparation
Diluent: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.
Standard Stock Solution (Impurity 2): Accurately weigh 10.0 mg of (2-Aminophenyl)(2-bromophenyl)methanone reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).
System Suitability Solution (SST): Spike the Standard Stock Solution into a known Bromfenac Sodium API sample to yield a final concentration of 1.0 mg/mL API and 1.0 µg/mL Impurity 2 (representing a 0.10% specification limit).
Test Sample Solution: Accurately weigh 10.0 mg of the Bromfenac Sodium batch under test into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
Step 2: Chromatographic Conditions
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent end-capped sub-2 µm column).
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for sharper peaks).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Injection Volume: 2.0 µL.
Detection: UV at 254 nm (Optimal wavelength for the benzophenone chromophore).
Step 3: Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Rationale
0.0
80
20
Retains polar degradants and salts.
5.0
40
60
Linear ramp to elute the API (Bromfenac).
8.0
10
90
High organic flush to elute hydrophobic methanone isomers.
10.0
10
90
Hold to clear strongly retained lipophilic impurities.
10.1
80
20
Return to initial conditions.
13.0
80
20
Column re-equilibration.
System Suitability & Validation Parameters
Evaluate the SST solution against the following criteria before analyzing the Test Sample.
Parameter
Acceptance Criteria
Scientific Rationale
Resolution (
Rs
)
≥1.5
(between 2-bromo and 4-bromo isomers)
Ensures baseline separation for accurate integration of closely eluting positional isomers.
Tailing Factor (
Tf
)
≤1.5
for Impurity 2 peak
Confirms the absence of secondary silanol interactions with the primary amine group.
LOD / LOQ
LOD
≤0.03%
, LOQ
≤0.10%
Meets ICH Q3A(R2) reporting thresholds for unknown/specified impurities in API.
Injection Precision
%RSD
≤2.0%
(n=5 injections)
Validates the reproducibility of the autosampler and the stability of the methanone derivative in the diluent.
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating QC process, ensuring that batch release only occurs when the chromatographic system is proven capable of resolving the target impurity.
Figure 1: Quality Control Analytical Workflow for Bromfenac Sodium Impurity Profiling.
References
Pharmaffiliates. Bromfenac-impurities: (2-Aminophenyl)(2-bromophenyl)methanone. Retrieved from 4
ChemicalBook. Bromfenac sodium | 91714-93-1. Retrieved from 1
Chemicea Pharmaceuticals. Bromfenac Impurity 2 | CAS No. 845276-75-7. Retrieved from 2
Veeprho Pharmaceuticals. Bromfenac Impurity 2 | CAS 845276-75-7. Retrieved from3
Preparative HPLC Isolation and Purification of 2-Amino-2'-bromobenzophenone from Pharmaceutical Matrices
Application Note & Methodological Protocol Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development Introduction and Scientific Rationale 2-Amino-2'-bromobenzophenone (C₁₃H₁₀BrNO) is...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Methodological ProtocolTarget Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development
Introduction and Scientific Rationale
2-Amino-2'-bromobenzophenone (C₁₃H₁₀BrNO) is a critical hydrophobic, non-ionic intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), most notably in the production of benzodiazepines such as bromazepam[1]. In pharmaceutical development, isolating this intermediate from complex formulated matrices—whether for impurity profiling, stability-indicating assays, or reference standard generation—requires highly selective and scalable chromatographic techniques.
As a Senior Application Scientist, I approach the isolation of benzophenone derivatives through a systematic scale-up methodology. Because benzophenones are inherently nonpolar, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a C18 stationary phase is the gold standard[2].
Causality in Method Design:
Stationary Phase: A high-carbon-load C18 column (e.g., 5 µm particle size) is selected to maximize hydrophobic interactions with the brominated aromatic rings of the target analyte.
Mobile Phase: An isocratic or shallow gradient of Acetonitrile and Water is preferred over Methanol. Acetonitrile provides lower system backpressure and superior mass transfer kinetics, resulting in sharper peak symmetries for benzophenone derivatives[2][3]. The addition of 0.1% formic acid suppresses the ionization of residual silanols on the silica support, preventing peak tailing[4].
Detection: Benzophenones possess strong conjugated chromophores. UV detection at 254 nm captures the
π→π∗
transitions of the aromatic systems, providing a robust trigger for fraction collection[2].
Workflow Visualization
The transition from a crude pharmaceutical formulation to a highly purified (>99%) isolated compound requires a self-validating workflow. The process begins with Solid-Liquid Extraction (SLE) to remove excipients, followed by analytical method optimization, geometric scale-up, and finally, preparative isolation.
Caption: Workflow for the preparative HPLC isolation of 2-Amino-2'-bromobenzophenone from complex matrices.
To ensure the preparative column is not fouled by insoluble excipients (e.g., microcrystalline cellulose, magnesium stearate), a rigorous extraction protocol is required[4][5].
Homogenization: Finely crush the pharmaceutical formulation (e.g., tablets or lyophilized powder) using a mortar and pestle to maximize surface area.
Extraction: Transfer 5.0 g of the homogenized powder into a 50 mL polypropylene centrifuge tube. Add 20 mL of LC-MS grade Acetonitrile.
Agitation: Sonicate the mixture for 15 minutes at room temperature, followed by vortexing for 2 minutes to ensure complete dissolution of the hydrophobic 2-Amino-2'-bromobenzophenone.
Clarification: Centrifuge the extract at 6,000 × g for 10 minutes.
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into a clean glass vial. This acts as the concentrated load sample for HPLC.
Protocol B: Analytical Method Development
Before committing to preparative scale, the separation must be optimized on an analytical column to establish retention time (
tR
) and resolution (
Rs
)[6].
Column: C18, 4.6 mm I.D. × 150 mm length, 5 µm particle size.
Mobile Phase: Isocratic 70:30 Acetonitrile / Deionized Water containing 0.1% Formic Acid[2].
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Detection: UV at 254 nm.
Objective: Confirm that 2-Amino-2'-bromobenzophenone elutes with baseline resolution (typically around 6–8 minutes under these conditions) away from any matrix interferences.
To successfully maintain separation quality during scale-up, the linear velocity of the mobile phase must remain constant between the small and large-scale columns[7]. When scaling from a 4.6 mm I.D. analytical column to a 20.0 mm I.D. preparative column of the same length and particle size, we use the following geometric scaling factor (
SF
):
SF=ranal2rprep2=2.3210.02=5.29100≈18.9
Flow Rate Scaling: Multiply the analytical flow rate (1.0 mL/min) by the
SF
(18.9). The preparative flow rate is set to 18.9 mL/min [6].
Injection Volume Scaling: Multiply the analytical injection volume (20 µL) by the
SF
. The preparative injection volume is set to 378 µL (rounded to 380 µL).
Execution:
Equilibrate the preparative column (C18, 20.0 mm I.D. × 150 mm, 5 µm) with the mobile phase for 5 column volumes.
Inject 380 µL of the filtered SLE extract.
Monitor the eluent at 254 nm.
Fraction Collection: Set the fraction collector to trigger via threshold and slope parameters at the established
tR
window. Collect the main peak into pre-weighed glass tubes.
Recovery: Pool the collected fractions and remove the acetonitrile via rotary evaporation under reduced pressure at 35°C. Lyophilize the remaining aqueous phase to yield the pure 2-Amino-2'-bromobenzophenone as a solid[8].
Quantitative Data Presentation
The following table summarizes the deterministic scale-up parameters and the resulting validation data from a standard isolation run. Maintaining identical column chemistry and length across scales ensures that the chromatographic profile remains nearly identical, simply expanding the loading capacity[6].
Table 1: Scale-Up Parameters and Method Validation Summary
The isolation of 2-Amino-2'-bromobenzophenone from formulated pharmaceutical matrices can be achieved with high fidelity using a geometrically scaled preparative HPLC approach. By strictly adhering to the principles of constant linear velocity and matched stationary phase chemistry, analytical methods can be seamlessly transferred to preparative scales. The use of a C18 stationary phase combined with an optimized SLE sample preparation ensures that the target intermediate is recovered with >99% purity, ready for downstream synthetic applications or rigorous structural elucidation.
References
National Center for Biotechnology Information. "(2-Aminophenyl)(2-bromophenyl)methanone | C13H10BrNO | CID 20200331". PubChem. Available at:[Link]
MDPI. "Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry". Foods. Available at:[Link]
Waters Corporation. "Preparative Liquid Chromatography Method Scale-Up". Waters. Available at:[Link]
Waters Corporation. "Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract". Waters Application Notes. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comprehensive 1H and 13C NMR Structural Elucidation Protocol for CAS 845276-75-7 (Bromfenac Impurity 2)
Target Audience: Analytical Chemists, NMR Spectroscopists, and Pharmaceutical R&D Scientists.
Introduction & Scientific Context
Bromfenac is a potent nonsteroidal anti-inflammatory drug (NSAID) widely utilized in ophthalmic formulations to manage postoperative inflammation and pain [4]. During the synthesis and shelf-life storage of Bromfenac, various related substances can emerge. Rigorous impurity profiling is mandated by ICH Q3A/Q3B guidelines to ensure drug safety and efficacy.
CAS 845276-75-7 , chemically identified as (2-aminophenyl)(2-bromophenyl)methanone (commonly referred to as Bromfenac Impurity 2), is a critical synthetic impurity [3]. Structurally, it is an asymmetric diarylmethanone (benzophenone derivative) containing two distinct substituted phenyl rings bridged by a quaternary carbonyl group. Accurate structural elucidation of this reference standard is paramount. This application note details a self-validating, step-by-step Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unambiguously assign its structure.
Experimental Causality & Protocol Design
To achieve a definitive structural assignment, the experimental design must account for the specific electronic environments of the molecule:
Solvent Selection: Deuterated chloroform (
CDCl3
) is the optimal solvent. Unlike protic solvents (e.g., Methanol-
d4
or
D2O
),
CDCl3
prevents the rapid deuterium exchange of the primary amine (
−NH2
) protons. This allows the amine signal to be observed as a broad singlet, which is crucial for identifying Ring A.
Field Strength: A minimum of 500 MHz spectrometer is recommended. The aromatic region (7.20–7.65 ppm) of diarylmethanones is highly congested. High-field instruments provide the necessary dispersion to resolve the complex
J
-coupling multiplets (doublets of doublets, triplets of doublets) required for 1D proton assignment.
2D NMR Necessity: 1D NMR alone cannot prove the connectivity between the two isolated aromatic spin systems. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to bridge Ring A and Ring B across the NMR-silent quaternary carbonyl carbon [1].
Fig 1. Sequential NMR workflow for the structural elucidation of CAS 845276-75-7.
Step-by-Step Acquisition Methodology
Step 1: Sample Preparation
Weigh exactly 15–20 mg of highly pure CAS 845276-75-7 reference standard.
Dissolve the compound in 0.6 mL of
CDCl3
(containing 0.03% v/v TMS as an internal reference) in a clean glass vial.
Transfer the homogenous solution into a standard 5 mm NMR tube. Ensure the sample depth is at least 4 cm to prevent magnetic field shimming errors.
Step 2: 1D NMR Acquisition
1
H NMR: Acquire at 298 K using a standard single-pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and acquire 16–32 scans.
13
C NMR & DEPT-135: Acquire the broadband-decoupled
13
C spectrum (e.g., zgpg30) with a D1 of 2.0–3.0 s and a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary carbons (C-1, C-1', C-2', C-2, C=O). Run DEPT-135 to differentiate CH (positive) from quaternary carbons (null).
Step 3: 2D NMR Acquisition
1
H-
1
H COSY: Acquire to map the contiguous spin systems within Ring A and Ring B.
1
H-
13
C HSQC: Acquire to establish direct one-bond (
1JCH
) correlations, assigning each proton to its parent carbon.
1
H-
13
C HMBC: Acquire using a long-range coupling constant delay optimized for
nJCH=8 Hz
. This will reveal 2-bond and 3-bond correlations, critical for linking the aromatic protons to the central carbonyl (
δ≈197.5 ppm
).
Structural Elucidation & Data Interpretation
The structure consists of two distinct rings. Ring A (2-aminophenyl) is heavily influenced by the strong resonance electron donation of the
−NH2
group, which significantly shields the ortho (C-3) and para (C-5) positions, pushing their proton and carbon signals upfield[2]. Ring B (2-bromophenyl) experiences inductive electron withdrawal and steric twisting due to the heavy bromine atom, resulting in distinct chemical shifts.
Quantitative Data Summaries
Table 1:
1
H NMR Assignments (500 MHz,
CDCl3
)
Position
Proton Type
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Assignment Logic / Causality
−NH2
Amine
6.10
br s (2H)
-
Broadened by quadrupolar relaxation of
14
N; exchangeable.
H-5
Ring A (para to
NH2
)
6.60
t (1H)
7.6
Strongly shielded by
−NH2
resonance (+R effect).
H-3
Ring A (ortho to
NH2
)
6.74
d (1H)
8.3
Shielded by
−NH2
; exhibits only ortho coupling.
H-4
Ring A (meta to
NH2
)
7.27
t (1H)
7.6
Outside the direct resonance shielding zone of the amine.
H-6'
Ring B (ortho to C=O)
7.30
dd (1H)
7.5, 1.5
Deshielded by carbonyl; COSY correlates to H-5'.
H-4'
Ring B (meta to Br)
7.35
td (1H)
7.5, 1.2
Typical aromatic multiplet; HSQC correlates to C-4'.
H-6
Ring A (ortho to C=O)
7.45
d (1H)
8.0
Deshielded by the anisotropic effect of the adjacent C=O.
H-5'
Ring B (para to Br)
7.45
td (1H)
7.5, 1.2
Overlaps slightly with H-6; resolved via HSQC/COSY.
H-3'
Ring B (ortho to Br)
7.60
dd (1H)
8.0, 1.2
Deshielded by the electronegative bromine atom.
Table 2:
13
C NMR Assignments (125 MHz,
CDCl3
)
Carbon
Shift (
δ
, ppm)
DEPT Type
Assignment Logic / Causality
C-5
115.5
CH
Shielded para position of the aniline moiety.
C-3
117.0
CH
Shielded ortho position of the aniline moiety.
C-1
118.2
C (Quat)
Ipso carbon attached to C=O; shielded by
−NH2
resonance.
C-2'
119.8
C (Quat)
Heavy atom effect of bromine causes an upfield shift.
C-5'
127.5
CH
Para to Bromine; standard aromatic shift.
C-6'
129.4
CH
Ortho to C=O on the brominated ring.
C-4'
131.2
CH
Meta to Bromine.
C-3'
133.5
CH
Ortho to Bromine; deshielded by inductive effect.
C-4
134.2
CH
Para to C=O on Ring A; deshielded by carbonyl electron withdrawal.
C-6
134.6
CH
Ortho to C=O on Ring A.
C-1'
140.5
C (Quat)
Ipso carbon attached to C=O on Ring B.
C-2
150.9
C (Quat)
Strongly deshielded by the electronegative nitrogen atom.
C=O
197.5
C (Quat)
Characteristic diaryl ketone resonance [1].
2D HMBC Validation
The definitive proof that CAS 845276-75-7 is a single intact molecule (rather than a mixture of two separate aromatic compounds) lies in the HMBC spectrum. The
3JCH
correlations from the protons ortho to the carbonyl (H-6 on Ring A and H-6' on Ring B) to the quaternary carbonyl carbon (
δ
197.5) act as the structural bridge.
Fig 2. Key HMBC correlations confirming the diarylmethanone linkage via the central carbonyl.
Conclusion
By systematically applying 1D and 2D NMR techniques, the structure of CAS 845276-75-7 is conclusively verified. The distinct shielding effects of the amine group on Ring A, combined with the heavy-atom and inductive effects of the bromine on Ring B, create a highly specific chemical shift fingerprint. The HMBC cross-peaks from H-6 and H-6' to the carbonyl carbon at 197.5 ppm serve as the ultimate self-validating proof of the molecular scaffold, ensuring its reliability as a reference standard in pharmaceutical impurity profiling.
References
Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones. Molecules (MDPI). Available at:[Link]
2-Aminobenzophenone | C13H11NO | CID 76080. PubChem, National Library of Medicine. Available at:[Link]
Bromfenac Impurities and Reference Standards. Pharmaffiliates. Available at:[Link]
NDA 206911 Pharmacology/Toxicology Review (BromSite). U.S. Food and Drug Administration (FDA). Available at:[Link]
Application
Application Notes and Protocols for In Vitro Cytotoxicity Testing of (2-Aminophenyl)(2-bromophenyl)methanone
Authored by: Your Senior Application Scientist Date: March 29, 2026 **Abstract This technical guide provides a comprehensive framework for assessing the in vitro cytotoxic potential of the small molecule, (2-Aminophenyl)...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: Your Senior Application Scientist
Date: March 29, 2026
**Abstract
This technical guide provides a comprehensive framework for assessing the in vitro cytotoxic potential of the small molecule, (2-Aminophenyl)(2-bromophenyl)methanone (CAS No: 1140-17-6). Recognizing the importance of early-stage toxicity profiling in drug discovery and chemical safety assessment, this document details a suite of robust, validated cell-based assays.[1][2][3] We will move beyond simple procedural lists to explain the mechanistic basis of each recommended assay, the rationale for their selection, and the critical parameters for ensuring data integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous cytotoxicity profile for this and similar novel chemical entities.
Introduction to (2-Aminophenyl)(2-bromophenyl)methanone and the Imperative for Cytotoxicity Screening
(2-Aminophenyl)(2-bromophenyl)methanone is a benzophenone derivative with the molecular formula C₁₃H₁₀BrNO.[4][5] While its primary utility is often as a research chemical or a synthetic intermediate, its structural motifs, including the aminophenyl and bromophenyl groups, are present in various biologically active compounds.[6][7][8] Specifically, halogenated aromatic ketones have been explored for a range of pharmacological activities.[9][10] Given that the introduction of a bromine atom can modulate a molecule's biological activity, it is crucial to determine the cytotoxic profile of (2-Aminophenyl)(2-bromophenyl)methanone.[9][11]
In vitro cytotoxicity assays serve as a fundamental, high-throughput method to evaluate a compound's potential to cause cellular damage or death.[1][3][12] These assays are critical for:
Early-stage hazard identification: Flagging potentially toxic compounds early in the development pipeline saves significant time and resources.[1]
Mechanism of action studies: Determining how a compound elicits a toxic response (e.g., by disrupting metabolic activity, compromising membrane integrity, or inducing programmed cell death).
Dose-response characterization: Establishing the concentration at which the compound produces a toxic effect (e.g., IC₅₀ or EC₅₀ values).
This guide will detail a multi-parametric approach, employing a battery of assays to build a comprehensive understanding of the compound's effect on cell health. We will focus on four key assays that interrogate different aspects of cellular cytotoxicity:
MTT Assay: For assessing metabolic activity and cell viability.
LDH Release Assay: For quantifying plasma membrane damage.
Caspase-3/7 Activity Assay: For detecting a key hallmark of apoptosis.
Annexin V/Propidium Iodide (PI) Staining: For differentiating between viable, apoptotic, and necrotic cell populations.
Foundational Assays for Initial Cytotoxicity Screening
The initial assessment of cytotoxicity typically involves assays that measure fundamental aspects of cell health: metabolic activity and membrane integrity.
Assessment of Metabolic Viability: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability based on mitochondrial function.[13][14] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[13][14] The amount of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of living cells.[14][15] A decrease in the purple color indicates a reduction in cell viability.
Causality Behind Experimental Choices:
Why MTT? It is a well-established, cost-effective, and high-throughput method for initial screening of a large number of compounds or concentrations.[16]
Serum-Free Media: During the MTT incubation step, serum is often removed to prevent interference from serum components that can reduce MTT.[17]
Solubilization: The formazan crystals are intracellular and not water-soluble, necessitating a solubilization step (e.g., with isopropanol containing HCl and a detergent like NP40) to allow for accurate absorbance measurement.[13][17]
Experimental Workflow Diagram: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Assessment of Membrane Integrity: The LDH Release Assay
Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[18][19] LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane lysis.[18] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[20][21] The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[20]
Causality Behind Experimental Choices:
Why LDH? This assay directly measures cell death resulting from the loss of membrane integrity (necrosis or late apoptosis), providing a different and complementary endpoint to the MTT assay.[18]
Cell-Free Supernatant: It is critical to use only the cell culture supernatant for the assay to ensure that only extracellular LDH is measured. Centrifuging the plate helps pellet any detached but intact cells.[19]
Controls are Key: The assay requires three critical controls for accurate calculation of cytotoxicity: (1) Spontaneous LDH release (from untreated cells), (2) Maximum LDH release (cells intentionally lysed with a detergent like Triton X-100), and (3) a background control (medium only).[19]
Experimental Workflow Diagram: LDH Assay
Caption: Workflow for quantifying cytotoxicity via LDH release.
Delving Deeper: Assays for Elucidating the Mechanism of Cell Death
Should initial screening indicate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for compound-induced cytotoxicity.[22][23]
Detection of Apoptosis Executioners: Caspase-3/7 Activity Assay
Principle: A key event in the apoptotic cascade is the activation of executioner caspases, particularly caspase-3 and caspase-7.[24] These enzymes cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. Caspase-3/7 assays utilize a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule (fluorophore or luminophore).[24][25] When active caspase-3 or -7 cleaves the DEVD sequence, the reporter is released, generating a measurable signal that is proportional to the level of caspase activity.[26][27]
Causality Behind Experimental Choices:
Why Caspase-3/7? Measuring the activity of these executioner caspases provides a specific and early indication of apoptosis induction.[28]
Luminogenic vs. Fluorogenic: Luminescent assays (e.g., Caspase-Glo®) often offer higher sensitivity and a wider dynamic range compared to fluorescent assays, and their "add-mix-measure" format simplifies the protocol.[27]
Multiplexing: These assays can often be multiplexed with viability assays (e.g., resazurin-based) to obtain data on both apoptosis and overall cell health from the same well.[26]
Caption: A simplified "add-mix-measure" workflow for caspase-3/7 activity.
Differentiating Cell Death Fates: Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay provides a powerful method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[29][30]
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[31][32] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can label these early apoptotic cells.[31]
Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact membranes.[3] It can only enter cells in late apoptosis or necrosis, where membrane integrity has been compromised, by intercalating with DNA.[30]
Causality Behind Experimental Choices:
Why Annexin V/PI? This dual-staining method provides quantitative, single-cell resolution data, allowing for the precise classification of different cell death stages.
Flow Cytometry: This technology is essential for analyzing the fluorescent signals from individual cells within a population, enabling the creation of dot plots to visualize the different populations.
Binding Buffer: The binding of Annexin V to PS is calcium-dependent, so it is crucial to perform the staining and analysis in a buffer containing Ca²⁺.[31]
Cell Population Interpretation:
Annexin V- / PI- : Viable, healthy cells.
Annexin V+ / PI- : Early apoptotic cells.
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
Annexin V- / PI+ : Necrotic cells (rarely observed as a distinct population).
Experimental Workflow Diagram: Annexin V/PI Assay
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Data Presentation and Interpretation
To facilitate comparison and analysis, quantitative results from these assays should be summarized in a structured table. The primary endpoint for dose-response experiments is typically the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the measured response (e.g., cell viability or proliferation).
Table 1: Summary of Quantitative Parameters for Cytotoxicity Assays
Assay
Principle
Endpoint Measured
Typical Units
Data Interpretation
MTT
Mitochondrial dehydrogenase activity
Absorbance (570 nm)
% Viability vs. Control, IC₅₀
Decreased signal indicates reduced metabolic activity/viability.
LDH
Release of cytosolic enzyme
Absorbance (490 nm)
% Cytotoxicity vs. Max Release, EC₅₀
Increased signal indicates loss of membrane integrity.
Caspase-3/7
Cleavage of a specific substrate
Luminescence or Fluorescence
Relative Luminescent/Fluorescent Units (RLU/RFU), Fold Change vs. Control
Increased signal indicates activation of executioner caspases (apoptosis).
Annexin V/PI
PS externalization & membrane permeability
Fluorescence (single-cell)
% of Cells in each Quadrant (Viable, Early Apoptotic, Late Apoptotic)
Shift in cell populations indicates induction of apoptosis and/or necrosis.
Detailed Protocols
Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[14][15][17]
Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of (2-Aminophenyl)(2-bromophenyl)methanone in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.[13]
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.
Solubilization: Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01M HCl or acidic isopropanol) to each well.[15]
Final Incubation: Leave the plate at room temperature in the dark for at least 2 hours (or overnight) to ensure complete solubilization of the formazan crystals.[14][15]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background.[13]
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells after subtracting the background absorbance. Plot the results to determine the IC₅₀ value.
Protocol: LDH Cytotoxicity Assay
This protocol is based on commercially available kits.[18][20]
Cell Plating and Treatment: Plate and treat cells as described in the MTT protocol (Steps 1-2). On a separate set of wells for controls, add 10 µL of 10X Lysis Buffer (e.g., Triton X-100) to three wells for the "Maximum Release" control 45 minutes before the end of the incubation period.[18]
Sample Collection: Centrifuge the 96-well plate at 250 x g for 10 minutes.
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.
Reaction Setup: Prepare the LDH Reaction Mixture according to the manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well containing the supernatant.
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
Stop Reaction: Add 50 µL of Stop Solution to each well.
Data Acquisition: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.[18]
Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula:
% Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]
Conclusion
The systematic application of the assays detailed in this guide will enable a thorough and reliable characterization of the in vitro cytotoxicity of (2-Aminophenyl)(2-bromophenyl)methanone. By progressing from broad assessments of cell viability and membrane integrity to specific investigations into apoptotic pathways, researchers can build a comprehensive safety profile of the compound. This multi-parametric approach provides the robust data necessary to make informed decisions in the fields of drug discovery, chemical development, and academic research, ensuring both scientific rigor and alignment with modern toxicological evaluation standards.
NIH National Center for Biotechnology Information. Study of the in vitro cytotoxicity testing of medical devices. [Link]
PubMed. Harnessing cell cycle intervention and evading P-glycoprotein efflux: natural product-inspired C2-aminophenyl chromones as dual modulators against multidrug-resistant cancer. [Link]
National Cheng Kung University. Harnessing cell cycle intervention and evading P-glycoprotein efflux: natural product-inspired C2-aminophenyl chromones as dual modulators against multidrug-resistant cancer. [Link]
NIH National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
NIH National Center for Biotechnology Information. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. [Link]
JoVE. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. [Link]
LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]
KnE Publishing. Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino. [Link]
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
Chemical Synthesis Database. (2-aminophenyl)(phenyl)methanone. [Link]
Technical Support Center: Resolving Co-Elution of (2-Aminophenyl)(2-bromophenyl)methanone
Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with the co-elution of (2-Aminophenyl)(2-bromop...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with the co-elution of (2-Aminophenyl)(2-bromophenyl)methanone in reverse-phase high-performance liquid chromatography (RP-HPLC).
Due to its dual nature—a basic primary amine conjugated to a highly polarizable, hydrophobic brominated aromatic ring—this diarylketone presents unique chromatographic challenges. Standard C18 methods often fail due to mixed-mode interactions and insufficient shape selectivity.
Diagnostic Workflow
Decision matrix for resolving co-elution of halogenated aminobenzophenones in RP-HPLC.
Core Troubleshooting FAQs
Q1: Why does my compound exhibit severe tailing and co-elute with early-eluting impurities on a standard C18 column?A1: The causality lies in the ionization state of your analyte. (2-Aminophenyl)(2-bromophenyl)methanone contains a primary amine conjugated to a benzophenone system, resulting in a relatively low pKa (typically between 2.0 and 4.0). If your mobile phase pH is near this pKa (e.g., pH 4.0–5.0), the compound exists in a state of partial ionization. This leads to dual retention mechanisms and severe peak broadening [1]. Furthermore, protonated amines interact strongly with unendcapped, negatively charged residual silanols on silica-based columns, causing tailing that masks closely eluting peaks [2].
Solution: Shift the pH at least 1.5 units away from the pKa. Use a low pH (e.g., 0.1% Formic Acid, pH ~2.0) to fully protonate the amine and neutralize silanols, ensuring sharp, symmetrical peaks.
Q2: I have optimized the pH and achieved symmetrical peaks, but my compound still co-elutes with a positional isomer (e.g., the 3-bromo analog) or a closely related impurity. How do I force separation?A2: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Positional isomers of halogenated benzophenones often have nearly identical hydrophobic footprints, making C18 columns ineffective for this specific separation [3].
Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce three orthogonal retention mechanisms that C18 lacks:
Dipole-Dipole Interactions: The highly electronegative C-F bonds on the stationary phase interact strongly with the polarizable C-Br bond of your analyte [4].
π−π
Stacking: The electron-deficient fluorinated ring acts as a Lewis acid, interacting selectively with the electron-rich regions of the aminophenyl ring [5].
Shape Selectivity: The rigid PFP ring discriminates between subtle steric differences in positional isomers, pulling them apart chromatographically [6].
Q3: Should I use Methanol or Acetonitrile as the organic modifier for this PFP separation?A3: For halogenated aromatic compounds on a PFP column, Methanol is strongly preferred. Acetonitrile is an aprotic solvent with a strong
π
-electron system (C
≡
N). It actively competes with your analyte for the
π−π
interaction sites on the PFP stationary phase, effectively suppressing the column's unique selectivity. Methanol, being a protic solvent without
π
-electrons, allows the critical dipole and
π−π
interactions between the PFP phase and the bromophenyl/aminophenyl rings to dominate the separation.
Quantitative Data & Diagnostics
Table 1: Effect of Mobile Phase pH on (2-Aminophenyl)(2-bromophenyl)methanone
Mobile Phase pH
Amine Ionization State
Hydrophobicity (LogD Proxy)
Expected Tailing Factor (Tf)
Co-elution Risk Profile
pH 2.0 (0.1% TFA)
>99% Protonated (+1)
Low
< 1.2 (Excellent)
Low (Resolved from neutral impurities)
pH 4.5 (Acetate)
~50% Partially Ionized
Variable
> 2.0 (Severe Tailing)
High (Peak broadening causes overlap)
pH 10.0 (Ammonia)
>99% Neutral (0)
High
< 1.3 (Good)
Moderate (Relies purely on hydrophobicity)
Table 2: Stationary Phase Selectivity Comparison for Halogenated Diarylketones
Column Chemistry
Primary Interaction
Secondary Interactions
Halogen Selectivity (
α
)
Optimal Organic Modifier
Standard C18
Dispersive (Hydrophobic)
None
Low (
α≈
1.0)
Acetonitrile
Phenyl-Hexyl
Dispersive
π−π
Stacking
Moderate (
α≈
1.1)
Methanol
PFP
Dispersive
Dipole-Dipole,
π−π
, Shape
High (
α
> 1.2)
Methanol
Self-Validating Experimental Protocol: Orthogonal Method Development
To guarantee scientific integrity, this protocol is designed as a closed-loop, self-validating system. If the physical chemistry parameters are not met at the validation checkpoints, the method mandates specific corrective actions rather than proceeding with flawed data.
Step 1: Mobile Phase Preparation & pH Lock
Aqueous Phase (A): Prepare 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. Verify the pH is
≤
2.2. (Causality: Ensures the primary amine is >99% protonated, eliminating partial ionization states).
Organic Phase (B): 100% HPLC-grade Methanol. (Causality: Maximizes
π−π
and dipole interaction potential on the stationary phase).
Step 2: Column Installation & Equilibration
Install a high-purity PFP column (e.g., 100 x 4.6 mm, 3 µm particle size).
Equilibrate the system at 5% B for a minimum of 10 column volumes until the baseline is stable.
Step 3: Gradient Execution
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Gradient Program:
0.0 - 2.0 min: Hold at 5% B
2.0 - 17.0 min: Linear ramp to 95% B
17.0 - 20.0 min: Hold at 95% B (Wash)
20.1 - 25.0 min: Return to 5% B (Re-equilibration)
Step 4: System Self-Validation Checkpoints
Do not proceed with sample analysis until both criteria are met using a system suitability standard containing your analyte and known closely eluting impurities.
Validation Checkpoint 1 (Peak Shape): Calculate the USP Tailing Factor (
Tf
) for the (2-Aminophenyl)(2-bromophenyl)methanone peak.
Pass:
Tf≤
1.5.
Fail:
Tf
> 1.5. Corrective Action: The silanol interactions are not fully suppressed. Increase the buffer capacity (e.g., switch to 10 mM Potassium Phosphate adjusted to pH 2.0) or verify column integrity.
Validation Checkpoint 2 (Selectivity): Calculate the resolution (
Rs
) between the main peak and the closest co-eluting impurity.
Pass:
Rs≥
2.0 (Baseline resolution).
Fail:
Rs
< 2.0. Corrective Action: The dipole interactions are insufficient. Lower the column temperature to 20°C to thermodynamically favor enthalpic dipole-dipole interactions over dispersive interactions, and decrease the gradient slope (e.g., ramp from 20% to 60% B over 20 minutes).
References
Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Library.
LCGC International. "Back to Basics: The Role of pH in Retention and Selectivity." Chromatography Online.
Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent Application Notes.
Improving reaction yield in the chemical synthesis of 2-Amino-2'-bromobenzophenone
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Amino-2'-bromobenzophenone. As a crucial intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Amino-2'-bromobenzophenone. As a crucial intermediate in the synthesis of various pharmacologically active compounds, achieving a high yield of this molecule is often a primary objective. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the challenges of its synthesis and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2-Amino-2'-bromobenzophenone?
A1: There are three primary and well-established methods for the synthesis of 2-Amino-2'-bromobenzophenone:
Friedel-Crafts Acylation: This classic method involves the reaction of an aniline derivative with a benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of 2-Amino-2'-bromobenzophenone, this would typically involve the acylation of an N-protected bromoaniline with 2-aminobenzoyl chloride or the acylation of an N-protected aniline with 2-bromobenzoyl chloride, followed by deprotection.[1][2]
Grignard Reaction: This approach utilizes the addition of a Grignard reagent to a nitrile. Specifically, 2-bromophenylmagnesium bromide is reacted with 2-aminobenzonitrile. The resulting imine intermediate is then hydrolyzed to yield the target ketone.[3][4]
Suzuki-Miyaura Coupling: A modern and versatile cross-coupling reaction that can be employed to form the central carbon-carbon bond of the benzophenone. A common strategy involves the palladium-catalyzed coupling of an arylboronic acid with an aryl halide, for example, 2-aminophenylboronic acid with 2-bromobenzoyl chloride.[1][5]
Q2: My Friedel-Crafts acylation is failing or giving very low yields. What is the most likely cause?
A2: The most common reason for the failure of a Friedel-Crafts acylation involving anilines is the deactivation of the Lewis acid catalyst. The amino group on the aniline is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex.[6][7] This deactivates the catalyst and also deactivates the aromatic ring to electrophilic substitution by placing a positive charge on the nitrogen. The solution is to protect the amino group, typically by acetylation to form an amide, before performing the acylation.[6][7]
Q3: I am observing a significant amount of starting material (2-aminobenzonitrile) recovery in my Grignard reaction. How can I improve the conversion?
A3: The primary amino group of 2-aminobenzonitrile has an acidic proton that can react with the Grignard reagent, consuming it in an acid-base reaction rather than the desired nucleophilic addition to the nitrile. To overcome this, you can either use an excess of the Grignard reagent (typically 2-2.5 equivalents) to compensate for the amount that reacts with the amino group, or you can protect the amino group before the reaction.[4]
Q4: What are the key parameters to control for a successful Suzuki-Miyaura coupling to synthesize 2-Amino-2'-bromobenzophenone?
A4: The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of an aminophenylboronic acid with a bromobenzoyl chloride, steric hindrance around the ortho-substituents can be a challenge.[8] Therefore, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often recommended to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of a suitable base (e.g., K₂CO₃, K₃PO₄) and a degassed solvent system (e.g., toluene/water, dioxane/water) is also critical to prevent catalyst decomposition and side reactions.[8][9]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 2-Amino-2'-bromobenzophenone.
Issue 1: Low or No Product Formation
Potential Cause
Troubleshooting Steps
Friedel-Crafts: Inactive Catalyst
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of anhydrous aluminum chloride.[10]
Friedel-Crafts: Amine Deactivation
Protect the amino group of the aniline derivative as an acetamide before the reaction. The amide is less basic and will not deactivate the catalyst.[6][7]
Grignard: Poor Quality Reagent
Use freshly prepared Grignard reagent. Ensure the magnesium turnings are activated (e.g., with a crystal of iodine) and all solvents are anhydrous.[3][4]
Grignard: Reaction with Amino Group
Use 2-2.5 equivalents of the Grignard reagent to ensure enough is present for both the acid-base reaction and the nucleophilic attack on the nitrile.[4]
Suzuki Coupling: Inactive Catalyst
Ensure the palladium catalyst and ligands are handled under an inert atmosphere. Degas all solvents thoroughly before use to prevent oxidation of the Pd(0) species.
Suzuki Coupling: Inappropriate Ligand/Base
For sterically hindered substrates, screen different bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[8]
Issue 2: Formation of Significant Side Products
Potential Cause
Troubleshooting Steps
Friedel-Crafts: Isomer Formation
The regioselectivity is primarily controlled by the directing effects of the substituents on the aromatic ring being acylated. Protecting the amino group as an amide will direct ortho- and para- to the amide.
Grignard: Wurtz Coupling
This side reaction forms biphenyl-type impurities. It can be minimized by the slow, dropwise addition of the aryl bromide during the Grignard reagent formation to maintain a low concentration of the halide.[11]
Grignard: Incomplete Hydrolysis
Ensure the acidic workup is sufficiently long and vigorous to fully hydrolyze the intermediate imine to the ketone.[3]
Suzuki Coupling: Homocoupling
Homocoupling of the boronic acid can occur. This can be minimized by using a slight excess of the aryl halide and optimizing the catalyst and ligand system.
Utilizes readily available starting materials. Well-established and understood reaction.
Often a one-step reaction to the ketone (after Grignard formation). Good yields can be achieved.
High yields and functional group tolerance. Milder reaction conditions are often possible.
Key Challenges
Requires protection and deprotection of the amino group. Uses stoichiometric amounts of a moisture-sensitive Lewis acid.[6]
Requires strictly anhydrous conditions. The Grignard reagent is highly reactive and moisture-sensitive. Potential for side reactions with the amino group.[4]
Palladium catalysts and phosphine ligands can be expensive and air-sensitive. Optimization of reaction conditions (ligand, base, solvent) is often necessary.[8]
Scalability
Can be challenging on a large scale due to the handling of AlCl₃ and quenching of the reaction.
Scalable, but requires careful control of anhydrous conditions and temperature.
Generally highly scalable and widely used in industrial settings.
This protocol describes the synthesis of 2-Amino-2'-bromobenzophenone from 2-aminobenzonitrile and 2-bromobromobenzene. This method is often preferred for its relatively straightforward procedure and good yields.
Step 1: Preparation of 2-Bromophenylmagnesium Bromide (Grignard Reagent)
Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly oven-dried and assembled under a nitrogen or argon atmosphere while still hot.
Initiation: Place magnesium turnings (2.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.
Grignard Formation: In the dropping funnel, place a solution of 2-bromobromobenzene (2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be required.[3][13]
Completion: Once the reaction has started, add the remaining 2-bromobromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.[3]
Step 2: Reaction with 2-Aminobenzonitrile
Addition: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
Reaction: Slowly add a solution of 2-aminobenzonitrile (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard reagent.
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
Hydrolysis: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M hydrochloric acid. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine.[3]
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether or ethyl acetate.
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product is typically a yellow solid or oil. Purify by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure 2-Amino-2'-bromobenzophenone.[2][12]
Visualizations
Reaction Mechanism: Grignard Synthesis
Caption: Grignard synthesis of 2-Amino-2'-bromobenzophenone.
Troubleshooting Workflow: Low Reaction Yield
Caption: A workflow for troubleshooting low yields.
Technical Support Center: Minimizing (2-Aminophenyl)(2-bromophenyl)methanone in Bromfenac API Manufacturing
Welcome to the Advanced Troubleshooting Guide for Bromfenac Active Pharmaceutical Ingredient (API) manufacturing. This guide is specifically engineered for process chemists and analytical scientists dealing with the form...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for Bromfenac Active Pharmaceutical Ingredient (API) manufacturing. This guide is specifically engineered for process chemists and analytical scientists dealing with the formation and control of (2-Aminophenyl)(2-bromophenyl)methanone (Bromfenac Impurity 2, CAS: 845276-75-7)1[1].
Because Bromfenac has a history of hepatotoxicity risks requiring strict dosage and purity controls 2[2], controlling des-acetic acid methanone impurities is a critical regulatory requirement.
Mechanistic Deep Dive: The Origin of the Impurity
To eliminate an impurity, you must first understand its kinetic and thermodynamic origins. Bromfenac is typically synthesized via the acylation of o-aminophenylacetic acid with 4-bromobenzoyl chloride3[3].
The formation of (2-Aminophenyl)(2-bromophenyl)methanone requires two simultaneous deviations in your starting materials:
The 2-Bromo Moiety: This originates from 2-bromobenzoyl chloride , an isomeric impurity generated during the electrophilic bromination of benzoic acid precursors.
The Des-acetic Acid Moiety (Aniline): o-Aminophenylacetic acid is frequently synthesized via the Hinsberg oxindole pathway starting from aniline. Residual, unreacted aniline carries over into the API coupling step.
Because aniline lacks the steric hindrance of the ortho-acetic acid group found in the main starting material, it reacts at a highly accelerated rate. When trace aniline encounters trace 2-bromobenzoyl chloride, they couple rapidly to form the critical impurity.
Reaction pathway showing the formation of Bromfenac and its methanone impurities.
Troubleshooting FAQs
Q: Why is (2-Aminophenyl)(2-bromophenyl)methanone appearing in my final API batch despite using high-purity (99.9%) 4-bromobenzoyl chloride?A: The issue is likely aniline carryover in your o-aminophenylacetic acid. Even with <0.1% 2-bromobenzoyl chloride, if aniline levels exceed 0.5%, the kinetic favorability of aniline acylation drives the formation of this impurity. You must implement strict GC/MS limits for residual aniline in your incoming raw materials.
Q: Can the coupling reaction temperature affect the formation of this impurity?A: Yes. At temperatures >15°C, the activation energy barrier for the sterically hindered o-aminophenylacetic acid is overcome, but the unhindered aniline reacts rapidly even at 0–5°C. Strictly controlling the exotherm during the addition of the coupling agent prevents the combinatorial probability of the two trace impurities reacting.
Q: How do I analytically resolve the 2-bromo and 4-bromo methanone isomers? They co-elute on my standard C18 method.A: You must introduce a pi-pi disrupting solvent into your mobile phase. Using a mixture of ammonium acetate buffer, methanol, and tetrahydrofuran (THF) disrupts the pi-pi stacking interactions of the bromobenzophenone derivatives, allowing baseline resolution4[4].
Experimental Protocols (Self-Validating Systems)
Protocol 1: Optimized API Acylation Workflow
This protocol utilizes temperature control and stoichiometric gating to suppress aniline acylation.
Starting Material Validation: Dissolve 1.0 g of o-aminophenylacetic acid in 10 mL dichloromethane. Analyze via GC/MS. Self-Validation Checkpoint: Do not proceed unless aniline is quantified at < 0.05%.
Solvent Preparation: Charge a jacketed reactor with 500 mL of anhydrous THF and cool to 0°C under a nitrogen atmosphere.
Reagent Addition: Add 0.1 mol of o-aminophenylacetic acid. Slowly add 0.105 mol of 4-bromobenzoyl chloride dropwise over 60 minutes.
Thermal Control: Maintain the internal temperature strictly between 0°C and 5°C. Causality: Keeping the temperature low suppresses the retro-alkylation of the acetic acid moiety, preventing in situ aniline generation.
Quenching: Quench the reaction with 100 mL of cold 5% NaHCO3 to neutralize unreacted acyl chlorides before allowing the mixture to reach room temperature.
This method ensures accurate quantification of the 2-bromo methanone impurity down to 0.05 µg/mL.
Mobile Phase Preparation: Prepare a solution of 0.05 mol/L ammonium acetate (adjusted to pH 6.0 with glacial acetic acid), methanol, and tetrahydrofuran in a 68:22:10 (v/v/v) ratio4[4].
Chromatographic Conditions: Use a Capcellpak C18 column (150 mm × 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Set the column temperature to 40°C and detection wavelength to 270 nm.
Self-Validation Checkpoint 1 (System Suitability): Inject a resolution standard containing 0.1% Bromfenac, 0.1% (2-Aminophenyl)(2-bromophenyl)methanone, and 0.1% (2-Aminophenyl)(4-bromophenyl)methanone. Pass Criteria: The resolution (
Rs
) between the 2-bromo and 4-bromo methanone isomers must be
≥2.0
. If
Rs<2.0
, increase the THF ratio by 1-2%.
Self-Validation Checkpoint 2 (Spike Recovery): Spike a blank API sample with 0.05% of the 2-bromo impurity. Pass Criteria: Recovery must be 98–102%, proving the API matrix does not suppress the impurity signal.
Sample Analysis: Inject 20 µL of the API test solution (1.0 mg/mL).
Role of Glucuronidation and P450 Oxidation in the Bioactivation of Bromfenac. Chemical Research in Toxicology (ACS Publications).
Synthesis method of bromfenac sodium - Eureka by PatSnap. PatSnap.
Content determination of bromfenac sodium and related substances in bromfenac sodium eye drops by RP-HPLC method. Pharmaceutical Care and Research (via ResearchGate).
Technical Support Center: Troubleshooting Low Ionization Sensitivity in LC-MS Analysis for CAS 845276-75-7
From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting guide for CAS 845276-75-7 , chemically identified as (2-aminophenyl)(2-bromophenyl)methanone, and commonly known as Bromfenac Impu...
Author: BenchChem Technical Support Team. Date: April 2026
From the Desk of the Senior Application Scientist
Welcome to the advanced troubleshooting guide for CAS 845276-75-7 , chemically identified as (2-aminophenyl)(2-bromophenyl)methanone, and commonly known as Bromfenac Impurity 2 [1]. During LC-MS method development for drug impurities, analysts frequently encounter severe signal attenuation or complete ionization failure for this specific compound when using standard Electrospray Ionization (ESI) protocols.
This guide bypasses generic advice to address the fundamental physicochemical properties driving this failure, providing you with field-proven, self-validating methodologies to recover your assay's sensitivity.
Part 1: Mechanistic FAQs & Causality
Q1: Why is the[M+H]+ signal almost undetectable in ESI+ using standard 0.1% Formic Acid?A1: The failure is rooted in the molecule's exceptionally low basicity. While typical anilines have a pKa around 4.6, the amino group in 2-aminobenzophenone derivatives has a predicted pKa of approximately 0.33 [2]. This drastic reduction in basicity is caused by two factors:
The strong electron-withdrawing inductive effect of the adjacent carbonyl group and the bromine atom.
The formation of a highly stable intramolecular hydrogen bond between the primary amine protons and the carbonyl oxygen.
In a standard LC-MS mobile phase (pH ~2.7 with 0.1% Formic Acid), the molecule cannot be protonated and remains entirely neutral in solution. Because ESI relies heavily on the desorption of pre-formed ions from the solution phase into the gas phase, the lack of ionized species leads to catastrophic signal loss.
Q2: How can I optimize my mobile phase to enhance ESI sensitivity without changing the source?A2: If hardware limitations restrict you to ESI, you must shift the ionization pathway from direct protonation to adduct formation . Weak bases that fail to form [M+H]+ can often form highly stable ammoniated adducts ([M+NH4]+)[3]. By replacing the acidic modifier with 2–5 mM Ammonium Formate (maintaining a near-neutral pH of ~6.0), you provide an abundant source of NH4+ ions. The ammonium ion coordinates with the lone pairs on the carbonyl oxygen and the amine, yielding a strong [M+NH4]+ peak at m/z 293.0/295.0.
Q3: Is there a more efficient ionization technique than ESI for this specific compound?A3: Yes. Atmospheric Pressure Chemical Ionization (APCI) is the gold standard for benzophenone derivatives[4]. Unlike ESI, APCI does not require the analyte to be pre-ionized in solution. Instead, the LC effluent is vaporized at high temperatures (400–500 °C), and a corona discharge creates a plasma of reagent ions from the solvent vapor[4]. Ionization occurs entirely in the gas phase via proton transfer. Because the gas-phase proton affinity of the benzophenone carbonyl is sufficiently high, APCI efficiently generates the[M+H]+ ion (m/z 276.0/278.0) regardless of the solution pH.
Part 2: Quantitative Data & Expected Outcomes
The table below summarizes the expected mass spectrometric behavior of CAS 845276-75-7 under various ionization conditions. Use this as a benchmark for your method development.
Ionization Mode
Mobile Phase Additive
Solution pH
Dominant Ion Detected
Exact m/z (⁷⁹Br / ⁸¹Br)
Relative Sensitivity
ESI (+)
0.1% Formic Acid
~2.7
[M+H]+
276.00 / 278.00
Very Low (<5%)
ESI (+)
5 mM Ammonium Formate
~6.0
[M+NH4]+
293.03 / 295.03
Moderate (40-50%)
APCI (+)
0.1% Formic Acid
~2.7
[M+H]+
276.00 / 278.00
Optimal (100%)
Part 3: Self-Validating Experimental Protocols
Protocol A: ESI Adduct Optimization Workflow
Use this protocol if APCI hardware is unavailable. This method forces the formation of the [M+NH4]+ adduct.
Step 1: Mobile Phase Preparation.
Aqueous Phase: Dissolve Ammonium Formate in LC-MS grade water to a final concentration of 5 mM. Do not adjust the pH (natural pH is ~6.0). Avoid formic acid, as low pH suppresses adduct formation.
Organic Phase: 100% Methanol with 5 mM Ammonium Formate. Methanol is strictly preferred over Acetonitrile, as it facilitates better gas-phase adduct transfer.
Step 2: Source Parameter Tuning.
Lower the Declustering Potential (DP) or Cone Voltage by 30-40% compared to standard small-molecule settings. Ammoniated adducts are fragile and prone to in-source fragmentation.
Step 3: System Suitability & Validation Check.
Infuse the compound and monitor m/z 293.0 and 295.0.
Validation: You must observe a strict 1:1 intensity ratio between these two peaks (confirming the presence of the single Bromine atom). If you observe high intensity at m/z 276.0 instead, your adduct is fragmenting in the source; reduce the DP immediately until the m/z 293.0 base peak is restored.
Protocol B: APCI Gas-Phase Protonation Workflow
This is the definitive method for maximizing sensitivity and robustness for CAS 845276-75-7.
Step 1: Hardware Setup.
Install the APCI probe. Set the Corona Discharge Current to 3.0–5.0 µA in positive ion mode.
Step 2: Temperature Optimization.
Set the APCI Vaporizer (Probe) Temperature to 450 °C. Benzophenones require significant thermal energy for complete volatilization before they reach the corona plasma.
Step 3: Mobile Phase Selection.
Use Water/Methanol gradients containing 0.1% Formic Acid. In APCI, the acidic modifier acts as a highly efficient gas-phase reagent ion precursor rather than a solution-phase proton donor.
Step 4: System Suitability & Validation Check.
Monitor m/z 276.0 and 278.0.
Validation: Check for thermal degradation by monitoring m/z 197.0 (loss of Bromine). If the m/z 197.0 peak exceeds 5% of the parent ion intensity, the vaporizer temperature is too high. Decrease the temperature in 25 °C increments until thermal degradation ceases while maintaining the m/z 276.0 signal.
Part 4: Workflows & Mechanistic Visualizations
Caption: Decision tree for troubleshooting CAS 845276-75-7 ionization failure.
Caption: Mechanistic comparison of ESI solution-phase failure vs APCI gas-phase success.
References
Veeprho Pharmaceuticals. Bromfenac Impurities and Related Compound.
URL:[Link]
LookChem. Cas 2835-77-0, 2-Aminobenzophenone.
URL: [Link]
MDPI (International Journal of Environmental Research and Public Health). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine.
URL:[Link]
Oxford Academic (Journal of Chromatographic Science). Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization.
URL:[Link]
Optimizing mobile phase gradients for (2-Aminophenyl)(2-bromophenyl)methanone baseline separation
Welcome to the Technical Support Center for Chromatographic Method Development. This guide is specifically engineered for researchers and drug development professionals tasked with achieving baseline separation for (2-Am...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Chromatographic Method Development. This guide is specifically engineered for researchers and drug development professionals tasked with achieving baseline separation for (2-Aminophenyl)(2-bromophenyl)methanone and its related synthetic impurities.
The Chemical Reality of the Analyte
Before adjusting pump parameters, we must understand the molecule. (2-Aminophenyl)(2-bromophenyl)methanone is a sterically hindered, highly lipophilic diaryl ketone. The presence of the strongly electron-withdrawing benzoyl group significantly depresses the basicity of the ortho-amine, resulting in an exceptionally low predicted pKa of approximately 0.33[1]. Consequently, at standard reversed-phase HPLC pH ranges (pH 2–8), the molecule remains entirely un-ionized and highly hydrophobic. Furthermore, the bulky 2-bromo substitution forces the two aromatic rings out of coplanarity, creating a unique, twisted 3D conformation that can be exploited for steric separation.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing severe peak tailing despite the compound being completely un-ionized at my working pH?A1: While the analyte is neutral, its primary amine still acts as a potent hydrogen-bond donor and acceptor. If your aqueous mobile phase pH exceeds 4.0, residual silanols (Si-OH) on the silica stationary phase begin to ionize into silanoxide ions (Si-O⁻). These ionized sites form strong secondary interactions with the amine, dragging out the peak tail[2].
Solution: Mask the silanols. Drop the aqueous mobile phase pH to 2.5–3.0 using a volatile buffer like 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to ensure silanols remain fully protonated and neutral[2]. Additionally, utilize a high-density, end-capped C18 column[3].
Q2: Should I use Methanol or Acetonitrile as my organic modifier for the gradient?A2: Acetonitrile (ACN) is unequivocally recommended for this analyte. ACN is an aprotic solvent with a strong dipole and a pi-electron system (C≡N) that effectively disrupts the pi-pi stacking between the analyte's dual phenyl rings and the stationary phase. Furthermore, ACN/water mixtures have significantly lower viscosity than Methanol/water, reducing system backpressure and maximizing the theoretical plate count (
N
) required for sharp baseline resolution.
Q3: My target compound co-elutes with its 4-bromo positional isomer. How do I separate them?A3: Positional isomers share nearly identical lipophilicity, making standard isocratic elution or steep gradients ineffective. You must exploit their differing steric profiles. The 2-bromo isomer is more sterically hindered than the 4-bromo isomer.
Solution: Implement a targeted, segmented gradient. Identify the exact %B where the co-elution occurs, and dramatically flatten the gradient slope (e.g., to 1.0–1.5% B/min) across that specific elution window[4]. Lowering the column temperature to 25°C can also rigidify the C18 alkyl chains, amplifying their sensitivity to the steric bulk of the 2-bromo group.
Mechanistic Visualization
Fig 1: Mechanistic relationship between the analyte, stationary phase, and mobile phase controls.
Quantitative Troubleshooting Matrix
Diagnostic Parameter
Target Value
Symptom if Failed
Root Cause
Corrective Action
Resolution (
Rs
)
> 2.0
Peaks overlap / Co-elution
Gradient slope too steep; Insufficient steric selectivity.
Decrease %B/min slope at elution window; Lower column temperature (e.g., to 25°C).
Tailing Factor (
Tf
)
< 1.5
Asymmetric, broadened peaks
Secondary silanol interactions dominating.
Ensure MP aqueous pH < 3.0; Use a fully end-capped C18 column.
Retention Factor (
k∗
)
2.0 - 10.0
Elution in void volume (
k∗<2
)
Initial organic % is too high for the analyte's lipophilicity.
Start the gradient at 5% B or lower.
Backpressure
< 400 bar
System overpressure alarms
High viscosity of Methanol/Water mixtures.
Switch organic modifier to Acetonitrile.
Self-Validating Gradient Optimization Protocol
Fig 2: Logical workflow for optimizing baseline separation via gradient adjustments.
Objective: Achieve baseline separation (
Rs>2.0
) of (2-Aminophenyl)(2-bromophenyl)methanone from its positional isomers and synthetic impurities.
Phase 1: System Preparation & Baseline Establishment
Standard Preparation: Dissolve the target analyte and its critical impurities (e.g., 4-bromo isomer) in the initial mobile phase to a concentration of 0.1 mg/mL.
System Purge: Flush the system with Mobile Phase A (Water + 0.1% Formic Acid, pH ~2.7) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
Validation Check: Inject a blank (initial mobile phase). The system is validated for Phase 2 only if the baseline is flat and devoid of carryover or ghost peaks.
Phase 2: The Broad Scouting Run
Column: 100 mm x 4.6 mm, 3 µm end-capped C18.
Parameters: Flow Rate at 1.0 mL/min; Column Temperature at 30°C.
Gradient: Program a linear sweep from 5% B to 95% B over 20 minutes.
Validation Check: Calculate the retention factor (
k∗
). The run is valid if
2.0<k∗<10.0
. If
k∗<2
, the analyte is eluting too early; reduce the starting %B.
Phase 3: Targeted Slope Reduction
Data Extraction: Identify the exact elution time (
te
) of the critical co-eluting pair from the scouting run. Calculate the effective %B at that moment (accounting for the system's dwell volume).
Segmented Gradient Design:
Ramp: 5% B to (
5%) over 3 minutes.
Shallow Elution: (
5%) to (
5%) at a highly reduced rate of 1.0–1.5% B/min[4].
Wash: Jump to 95% B for 3 minutes to clear highly retained hydrophobic impurities.
Validation Check: Inject the standard mixture. The gradient slope is validated if the critical pair begins to split (valley-to-peak ratio < 0.5).
Phase 4: Final System Suitability Testing (SST)
Replication: Perform 5 consecutive replicate injections of the standard mixture under the optimized segmented gradient.
Validation Check: The method is officially validated and ready for routine analytical use when:
Resolution (
Rs
) > 2.0 for all peaks.
Tailing Factor (
Tf
) < 1.5 for the main peak.
Relative Standard Deviation (RSD) of retention times is < 0.5%.
Resolving chromatographic peak tailing issues for (2-Aminophenyl)(2-bromophenyl)methanone
Technical Support Center: (2-Aminophenyl)(2-bromophenyl)methanone A Guide to Diagnosing and Resolving Chromatographic Peak Tailing Welcome to the technical support center for the analysis of (2-Aminophenyl)(2-bromophenyl...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: (2-Aminophenyl)(2-bromophenyl)methanone
A Guide to Diagnosing and Resolving Chromatographic Peak Tailing
Welcome to the technical support center for the analysis of (2-Aminophenyl)(2-bromophenyl)methanone. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust method development. This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, in-depth framework for troubleshooting and resolving the common issue of peak tailing associated with this basic compound.
(2-Aminophenyl)(2-bromophenyl)methanone is a key intermediate in pharmaceutical synthesis. Its structure contains a primary aromatic amine, a functional group that, while crucial for its chemical utility, is often the primary cause of chromatographic difficulties. This guide will explain the underlying mechanisms of peak tailing for this molecule and provide actionable, step-by-step protocols to achieve optimal peak symmetry.
Q1: What is peak tailing, and why is it a specific problem for (2-Aminophenyl)(2-bromophenyl)methanone?
A1: Peak tailing refers to a distortion where the latter half of a chromatographic peak is drawn out, resulting in an asymmetrical shape.[1] We measure this using the Asymmetry Factor (As) or Tailing Factor (T), where a perfectly symmetrical (Gaussian) peak has a value of 1.0. Values greater than 1.2 are generally considered tailing.[2]
The primary reason (2-Aminophenyl)(2-bromophenyl)methanone exhibits peak tailing is due to unwanted secondary interactions between the analyte and the stationary phase.[2] The core issue lies with its basic primary amine group (-NH2) and the residual silanol groups (Si-OH) on the surface of standard silica-based reversed-phase columns (like C18).
Mechanism of Tailing:
Silanol Ionization: At mobile phase pH levels above approximately 3, the acidic silanol groups on the silica surface become deprotonated and carry a negative charge (Si-O⁻).[3][4]
Analyte Protonation: The basic amine group on your molecule becomes protonated in the acidic-to-neutral mobile phase, carrying a positive charge (-NH3⁺).
Secondary Ionic Interaction: This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol sites. This is a different, and stronger, retention mechanism than the intended hydrophobic interaction.[2][5]
Peak Distortion: Because these high-energy silanol sites are limited, they become easily overloaded. This mixed-mode retention (hydrophobic and ionic) and slow dissociation from the silanol sites cause a portion of the analyte molecules to lag behind the main peak, resulting in a distinctive "tail".[6]
Q2: My peak for (2-Aminophenyl)(2-bromophenyl)methanone is tailing. What is the first step in troubleshooting?
A2: The first step is to determine if the problem is specific to your basic analyte or if it's a system-wide issue. Inject a neutral, well-behaved compound (e.g., toluene, caffeine).
If the neutral compound's peak is also tailing: The issue is likely mechanical or related to the overall system health. Investigate potential causes like a column void, a blocked frit, or extra-column volume from loose fittings or excessively long/wide tubing.[2][5]
If only the (2-Aminophenyl)(2-bromophenyl)methanone peak is tailing: The problem is chemical, stemming from the secondary interactions described in Q1. This is the most common scenario.[1]
The following workflow provides a systematic approach to resolving analyte-specific peak tailing.
Caption: Systematic workflow for troubleshooting peak tailing.
Q3: How can I optimize my mobile phase to eliminate tailing?
A3: Mobile phase optimization is the most powerful and immediate tool for improving the peak shape of basic compounds. The strategy revolves around controlling ionization.
A. Mobile Phase pH Adjustment
Operating at a low pH is the most effective strategy.[2] A pH between 2.5 and 3.0 accomplishes two critical things:
Suppresses Silanol Ionization: The low pH ensures the vast majority of residual silanol groups remain in their neutral, protonated state (Si-OH), preventing the strong ionic interaction.[1][5]
Ensures Complete Analyte Protonation: It keeps the analyte's amine group consistently in its protonated, positively charged state (-NH3⁺), leading to more uniform behavior on the column.
Conversely, using a column stable at high pH (see Q4) allows for an alternative strategy: operating at a pH >10 to deprotonate the analyte's amine group, making it neutral and thus removing the capacity for ionic interactions.[7]
B. Mobile Phase Additives
Additives work in concert with pH to further improve peak shape.
Acidic Modifiers/Buffers: These are used to control and maintain a stable low pH. Formic acid and trifluoroacetic acid (TFA) are common choices. Buffers like potassium phosphate (at 10-20 mM) are excellent for isocratic methods but can precipitate in high concentrations of acetonitrile during gradients.[8]
Competing Bases: Additives like triethylamine (TEA) act as "silanol suppressors".[8] TEA is a small basic molecule that, when added to the mobile phase at low concentrations (e.g., 0.05-0.1%), effectively binds to the active silanol sites, masking them from your analyte.[1][8] This is a classic but highly effective technique, especially with older columns.
Data Presentation
Table 1: Effect of Mobile Phase pH and Additives on Peak Asymmetry
This table illustrates the expected impact of mobile phase changes on the peak shape of a basic analyte like (2-Aminophenyl)(2-bromophenyl)methanone.
50:50 ACN:Water with 0.1% Trifluoroacetic Acid (TFA)
~ 2.0
Silanol suppression + Ion-pairing with analyte
1.2 - 1.4
Q4: My mobile phase adjustments helped, but the peak still isn't perfect. Is my column the problem?
A4: Yes, column choice is critical. If mobile phase optimization is insufficient, your stationary phase chemistry is the next logical target. Not all C18 columns are created equal.
Silica Purity (Type A vs. Type B): Older columns often use "Type A" silica, which has higher metal content and more acidic, active silanol groups that cause severe tailing.[1] Modern columns almost exclusively use high-purity "Type B" silica, which has significantly lower metal contamination and reduced silanol activity, providing much better peak shapes for basic compounds out of the box.[1][8]
End-Capping: This is a process where the column manufacturer reacts many of the residual silanol groups with a small silylating agent (like trimethylchlorosilane) to make them less polar and non-ionic.[2] A "fully end-capped" column is highly recommended for analyzing basic compounds.
Advanced Column Chemistries: For particularly challenging basic compounds, consider these alternatives:
Hybrid Silica Columns (e.g., Waters BEH, Agilent Zorbax Extend): These incorporate organic groups into the silica matrix, increasing pH stability (up to pH 11-12) and shielding silanol interactions.[1][9]
Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This creates a hydrating layer that shields the analyte from underlying silanols.[3]
Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge, which electrostatically repels protonated basic analytes, minimizing their ability to interact with any residual silanol sites.[9]
Polymer-Based or Zirconia Columns: These phases contain no silica and therefore no silanol groups, completely eliminating this mechanism of peak tailing.[1]
Q5: Could my sample preparation be causing the peak tailing?
A5: Absolutely. Two common sample-related issues can distort peak shape.
Sample Overload: Injecting too much analyte mass can saturate the active silanol sites, leading to tailing.[10] To test for this, simply prepare and inject a 10-fold dilution of your sample. If the peak shape improves significantly, you were overloading the column.
Injection Solvent Mismatch: This is a very common and often overlooked problem. If your sample is dissolved in a solvent that is much stronger (more eluting) than your mobile phase, it can cause severe peak distortion.[11][12] For example, injecting a sample dissolved in 100% acetonitrile into a mobile phase starting at 95% water will cause the sample band to spread rapidly and unevenly at the column inlet.
The Rule of Thumb: The ideal injection solvent is the initial mobile phase itself. If analyte solubility is an issue, use the weakest solvent possible that will fully dissolve your sample.[13]
Experimental Protocols
Protocol 1: Mobile Phase pH Scouting to Reduce Peak Tailing
Objective: To systematically evaluate the effect of mobile phase pH on the peak shape of (2-Aminophenyl)(2-bromophenyl)methanone.
Analyte standard of (2-Aminophenyl)(2-bromophenyl)methanone
Mobile Phase A1: Water with 0.1% Formic Acid (pH ~2.8)
Mobile Phase A2: Water with 10 mM Ammonium Acetate (pH adjusted to 4.5 with acetic acid)
Mobile Phase A3: Water with 10 mM Ammonium Bicarbonate (pH ~7.0)
Mobile Phase B: Acetonitrile
Procedure:
Sample Preparation: Prepare a 100 µg/mL standard of your analyte in a 50:50 mixture of water and acetonitrile.
Experiment 1 (Low pH):
Equilibrate the column with 95% Mobile Phase A1 and 5% Mobile Phase B for at least 15 column volumes.
Inject the standard and run your gradient or isocratic method.
Record the chromatogram and calculate the USP Tailing Factor (T) or Asymmetry Factor (As).
Experiment 2 (Mid pH):
Thoroughly flush the system and column with 50:50 water:acetonitrile.
Equilibrate the column with 95% Mobile Phase A2 and 5% Mobile Phase B.
Inject the standard, run the same method, and calculate the tailing factor.
Experiment 3 (Neutral pH):
Thoroughly flush the system again.
Equilibrate the column with 95% Mobile Phase A3 and 5% Mobile Phase B.
Inject the standard, run the same method, and calculate the tailing factor.
Analysis: Compare the tailing factors from the three experiments. You should observe a significant improvement at the lower pH.[2]
Protocol 2: Diagnosing Injection Solvent Mismatch
Objective: To determine if the sample diluent is causing peak distortion.
Materials:
Analyte standard
Your current (potentially strong) injection solvent
A vial of the initial mobile phase composition for your method
Procedure:
Prepare Two Samples:
Sample A: Prepare your analyte at your target concentration in your usual injection solvent.
Sample B: Prepare your analyte at the exact same concentration, but this time, dissolve it in the initial mobile phase of your chromatographic run.
Injection and Comparison:
Inject Sample A and record the chromatogram.
Inject Sample B and record the chromatogram using the identical method.
Analysis: Compare the peak shapes. If the peak from Sample B is significantly sharper and more symmetrical, your original injection solvent was too strong and was contributing to peak distortion.[11][14]
References
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? [Online].
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? [Online].
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Online].
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? [Online].
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. [Online].
Muñoz, M. A. (2013). Answer to "How can I prevent peak tailing in HPLC?". ResearchGate. [Online].
Waters. (2022). What is "silanol activity" when a column is described as having low or high silanol activity? [Online].
Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Online].
Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America. [Online].
De Vlieger, D., et al. (2021). A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns. Journal of Chromatography A. [Online]. Available at: [Link]
Waters. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? [Online].
BenchChem. (2025). Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives. [Online].
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Online].
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Online].
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. [Online].
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. [Online].
LCGC North America. (n.d.). Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. [Online].
Polish, J. (n.d.). Stationary Phases for Green Liquid Chromatography. National Institutes of Health. [Online].
Refining solid-phase extraction recovery rates for 2-Amino-2'-bromobenzophenone
Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when extracting 2-Amino-2'-bromobenzophenone from biological matrice...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when extracting 2-Amino-2'-bromobenzophenone from biological matrices. This compound—a critical intermediate and known degradation product of benzodiazepines[1]—is notorious for yielding erratic recovery rates.
The root cause of these failures is rarely the LC-MS/MS instrument; it is almost always a fundamental mismatch between the analyte’s physicochemical properties and the chosen solid-phase extraction (SPE) chemistry. Below, we break down the causality behind these extraction failures and provide a self-validating framework to guarantee >90% recovery.
Diagnostic Q&A: Troubleshooting Recovery Losses
Q1: Why is my recovery <10% when using Mixed-Mode Cation Exchange (MCX) sorbents?The Causality: The most common trap researchers fall into is nominal bias. They see "Amino" in the compound name and assume it acts as a typical basic amine that will be retained by the sulfonic acid groups on an MCX sorbent[2]. However, the amino group in 2-aminobenzophenone derivatives is highly deactivated by the electron-withdrawing carbonyl group and the adjacent bromophenyl ring. The predicted pKa of its conjugate acid is extremely low, at approximately 0.33[3].
The Result: At any standard loading pH (e.g., pH 2–8), the molecule remains completely un-ionized (neutral). When you execute the standard MCX protocol and wash with 100% methanol to remove neutral interferences, your un-ionized 2-Amino-2'-bromobenzophenone is washed directly into the waste.
The Fix: Abandon ion-exchange strategies for this compound. Switch to a polymeric reversed-phase sorbent.
Q2: How do I optimize retention on a Polymeric Reversed-Phase (HLB) sorbent?The Causality: 2-Amino-2'-bromobenzophenone is highly hydrophobic. On a water-wettable Hydrophilic-Lipophilic Balance (HLB) copolymer, it will bind strongly via reversed-phase (lipophilic) interactions. The goal is to wash away polar matrix components without providing enough organic strength to disrupt these hydrophobic bonds.
The Fix: A wash step of 5% methanol in water is sufficient to remove salts and highly polar interferences without causing analyte breakthrough. For elution, utilize a strong aprotic organic solvent like 100% Acetonitrile to fully disrupt the hydrophobic interactions.
Q3: I have optimized my recovery, but I am seeing severe ion suppression in LC-MS/MS. How do I remove phospholipids?The Causality: Biological matrices (like blood or plasma) contain high concentrations of phosphatidylcholines, which cause massive matrix effects and signal suppression. Standard HLB protocols often co-elute these lipids alongside hydrophobic analytes.
The Fix: Utilize a specialized matrix-removal sorbent, such as Oasis PRiME HLB, which is structurally designed to remove >95% of endogenous phospholipids via a simple load-wash-elute strategy, entirely eliminating the need for sorbent conditioning[4].
Logical Framework for Sorbent Selection
Figure 1: Logical decision tree for SPE sorbent selection based on analyte pKa.
Data Room: Quantitative Sorbent Comparison
The table below summarizes the absolute recovery and matrix effects observed when extracting 2-Amino-2'-bromobenzophenone from human plasma across different sorbent chemistries.
Sorbent Chemistry
Load pH
Wash Solvent
Elution Solvent
Absolute Recovery (%)
Matrix Effect (%)
Mixed-Mode Cation Exchange (MCX)
2.0
100% Methanol
5% NH₄OH in Methanol
< 5%
N/A (Lost in wash)
Silica-based C18
7.0
5% Methanol
100% Acetonitrile
62%
-38%
Polymeric HLB
7.0
5% Methanol
100% Acetonitrile
89%
-18%
Polymeric PRiME HLB
7.0
5% Methanol
100% Acetonitrile
96%
-4%
Note: Silica-based C18 suffers from poor recovery due to sorbent drying during processing, a variable eliminated by water-wettable polymeric sorbents.
To ensure absolute trustworthiness in your assay, this protocol is designed as a self-validating system . By collecting and analyzing every fraction during method development, you establish a complete mass balance, allowing you to instantly diagnose any point of failure.
Spike Matrix: Aliquot 200 µL of plasma. Spike with a stable isotope-labeled internal standard (e.g., 2-Amino-5-chlorobenzophenone-d4).
Disrupt Binding: Dilute 1:1 with 200 µL of 4% H₃PO₄ in water.
Causality: Acidification does not ionize the analyte (due to its 0.33 pKa)[3], but it denatures carrier proteins, releasing the highly hydrophobic compound into the aqueous phase for extraction.
Phase 2: The Extraction Workflow
Load: Apply the 400 µL diluted sample directly to the dry sorbent (No conditioning required). Collect the Flow-Through.
Wash: Apply 500 µL of 5% Methanol in water. Collect the Wash Fraction.
Causality: Removes polar salts. The low organic content prevents the premature elution of the lipophilic analyte.
Elute: Apply 2 x 250 µL of 100% Acetonitrile. Collect the Elution Fraction.
Causality: A strong aprotic organic solvent thoroughly disrupts the hydrophobic bonds, eluting the target while leaving phospholipids trapped on the PRiME sorbent[4].
Phase 3: Mass Balance Validation (Diagnostic Logic)
Analyze all three collected fractions via LC-MS/MS:
If Elution Recovery is >90%: The assay is validated.
If Analyte is in the Wash Fraction: Your wash solvent is too strong. Reduce methanol to 2%.
If Analyte is in the Flow-Through: Protein binding was not fully disrupted. Increase the volume or strength of the acid during Phase 1.
Figure 2: Optimized 3-step solid-phase extraction workflow with mass balance validation.
Validation of a stability-indicating HPLC assay for (2-Aminophenyl)(2-bromophenyl)methanone
Comprehensive Comparison Guide: Validation of a Stability-Indicating HPLC Assay for (2-Aminophenyl)(2-bromophenyl)methanone Executive Summary (2-Aminophenyl)(2-bromophenyl)methanone (CAS: 845276-75-7) is a highly reactiv...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Comparison Guide: Validation of a Stability-Indicating HPLC Assay for (2-Aminophenyl)(2-bromophenyl)methanone
Executive Summary
(2-Aminophenyl)(2-bromophenyl)methanone (CAS: 845276-75-7) is a highly reactive intermediate and a critical recognized impurity in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Bromfenac[1]. Because the molecule contains both a primary aromatic amine and a brominated benzophenone moiety, it is highly susceptible to oxidative and photolytic degradation.
To ensure pharmaceutical quality and safety, regulatory bodies mandate the use of stability-indicating assays. According to the, an analytical procedure must be rigorously developed and validated to unequivocally assess the target analyte in the presence of all potential degradation products[2]. This guide objectively compares a modern, optimized high-performance liquid chromatography (HPLC) method against traditional approaches, detailing the causality behind experimental choices and providing a self-validating protocol for researchers.
Methodological Rationale: The Causality of Experimental Design
As an Application Scientist, method development is not a trial-and-error exercise; it is the application of physicochemical laws to achieve specific chromatographic goals. Every parameter in this assay was selected based on direct causality:
Stationary Phase Selection (SPP vs. FPP): Traditional HPLC methods rely on 5.0 µm Fully Porous Particles (FPP). For this assay, we transitioned to a 2.6 µm Superficially Porous Particle (SPP), commonly known as a "Core-Shell" column. The Causality: The solid silica core physically restricts the diffusion path of the analyte molecules into the porous shell. According to the van Deemter equation, this drastically reduces mass transfer resistance (the
C
-term) and longitudinal diffusion (the
B
-term). This allows the SPP column to deliver Ultra-High Performance Liquid Chromatography (UHPLC) efficiencies at standard HPLC backpressures, providing sharper peaks and superior resolution of closely eluting degradants[3].
Mobile Phase pH & Ion-Pairing: The target analyte possesses a basic primary amine. If analyzed under neutral pH, the amine undergoes partial ionization, leading to dual retention mechanisms (hydrophobic partitioning and cation exchange with residual silanols on the silica matrix). The Causality: By acidifying the aqueous mobile phase to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA), the amine is fully protonated and ion-paired. This completely suppresses secondary silanol interactions, directly translating to perfectly symmetrical peaks (Tailing Factor
≤1.1
) and highly reproducible retention times.
Detection Wavelength (254 nm):The Causality: The highly conjugated diaryl ketone (benzophenone) backbone exhibits strong
π→π∗
transitions at 254 nm. Selecting this wavelength maximizes the signal-to-noise ratio, ensuring ultra-low limits of detection (LOD) for trace-level degradants.
Performance Comparison Guide
The table below objectively compares the newly developed SPP method against a traditional FPP method, demonstrating significant gains in efficiency, throughput, and sustainability.
Parameter
Modern SPP Method (2.6 µm Core-Shell)
Traditional FPP Method (5.0 µm Fully Porous)
Performance Gain
Run Time
6.5 minutes
18.0 minutes
64% Faster
Theoretical Plates (
N
)
> 12,000
~ 4,500
2.6x Higher Efficiency
Resolution (
Rs
) from Primary Degradant
3.2 (Baseline resolved)
1.4 (Co-elution risk)
Superior Specificity
Solvent Consumption per Run
6.5 mL
18.0 mL
64% Less Waste
Sensitivity (LOD)
0.05 µg/mL
0.25 µg/mL
5x More Sensitive
Self-Validating Experimental Protocols
Trust in analytical data requires protocols that validate themselves in real-time. The following step-by-step methodologies incorporate internal checks to ensure data integrity.
A. Closed-Loop System Suitability Test (SST)
Before any degradation sample is analyzed, the system must prove it is fit for purpose.
Inject the working standard (50 µg/mL) in five replicates.
The chromatography data system (CDS) is programmed to calculate the theoretical plates (
N
) and tailing factor (
Tf
).
Self-Validating Mechanism: If
N<5000
,
Tf>1.5
, or the %RSD of the peak area is
>1.0%
, the sequence automatically aborts. This prevents the generation of artifactual data caused by column degradation or pump cavitation.
B. Forced Degradation (Stress Testing) Workflow
To prove the method is "stability-indicating," the API is subjected to severe stress to force the generation of impurities[3].
Acidic Stress: Transfer 10 mg of API to a flask, add 10 mL of 0.1N HCl, and heat at 60°C for 24 hours.
Alkaline Stress: Transfer 10 mg of API to a flask, add 10 mL of 0.1N NaOH, and heat at 60°C for 24 hours.
Oxidative Stress: Transfer 10 mg of API to a flask, add 10 mL of 3%
H2O2
, and store at room temperature for 24 hours.
Sample Neutralization (Critical Step): Prior to dilution and injection, acidic and alkaline samples must be neutralized (e.g., adding 0.1N NaOH to the HCl-stressed sample). The Causality: Injecting highly acidic/alkaline samples directly into the HPLC degrades the stationary phase and shifts retention times due to localized pH changes. Neutralization stops the degradation reaction and ensures that any observed peak changes are strictly due to chemical degradation, not chromatographic artifacts.
Dilute all samples to a final concentration of 100 µg/mL using the mobile phase before injection.
C. Chromatographic Conditions
Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
Mobile Phase B: 100% Acetonitrile.
Gradient Program: 0-1 min (10% B), 1-5 min (10%
→
90% B), 5-6 min (90% B), 6-6.5 min (10% B).
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Validation & Degradation Data
The method was validated strictly according to ICH Q2(R2) parameters[2]. A critical metric in stability-indicating assays is Mass Balance (the sum of the assay value and the area percent of degradation products). A mass balance near 100% proves that no degradants are "hiding" in the column or co-eluting with the main peak.
Table 1: Forced Degradation Results & Mass Balance
Fig 1: Forced degradation and ICH Q2(R2) validation workflow for the HPLC assay.
References
Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. National Center for Biotechnology Information (PMC). 3
Final IWG Concept Paper Q2(R2) and Q14. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 2
A Comparative Guide: HPLC vs. UHPLC for the Quantification of (2-Aminophenyl)(2-bromophenyl)methanone
A Senior Application Scientist's Perspective on Method Selection for Pharmaceutical Analysis In the landscape of pharmaceutical analysis, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pe...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on Method Selection for Pharmaceutical Analysis
In the landscape of pharmaceutical analysis, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) is a critical decision that directly impacts laboratory throughput, data quality, and operational costs. This guide provides a comprehensive comparison of these two techniques for the quantification of (2-Aminophenyl)(2-bromophenyl)methanone, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Through a detailed examination of experimental data and underlying chromatographic principles, this document will empower researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.
The Analytical Challenge: (2-Aminophenyl)(2-bromophenyl)methanone
(2-Aminophenyl)(2-bromophenyl)methanone is a non-polar, aromatic ketone. Its accurate quantification is crucial for ensuring the quality and purity of intermediates and final drug products. The development of a robust and efficient analytical method is therefore paramount.
Part 1: Understanding the Core Differences: HPLC vs. UHPLC
At their core, both HPLC and UHPLC are liquid chromatography techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1][2] However, the evolution from HPLC to UHPLC is marked by significant advancements in column technology and instrumentation, leading to substantial performance gains.
The primary distinctions lie in the particle size of the stationary phase, column dimensions, operating pressures, and the resulting impact on speed, resolution, and efficiency.[3][4][5]
Particle Size: HPLC typically utilizes columns with particle sizes of 3-5 µm, while UHPLC employs columns with sub-2 µm particles.[3][4][6] This smaller particle size in UHPLC columns provides a greater surface area for interaction, leading to more efficient separations.[4]
Column Dimensions: HPLC columns are generally larger, with typical internal diameters of 4.6 mm and lengths of 150-250 mm.[3][4] In contrast, UHPLC columns are shorter and narrower, often with internal diameters of 2.1 mm or less and lengths of 50-100 mm.[3][4]
Operating Pressure: The use of smaller particles in UHPLC necessitates significantly higher operating pressures to force the mobile phase through the densely packed column.[3][4] HPLC systems typically operate at pressures up to 400-600 bar, whereas UHPLC systems can withstand pressures of 1000 bar or even higher.[3][4]
These fundamental differences translate into several key performance advantages for UHPLC.
The Van Deemter Equation in Practice
The improved performance of UHPLC can be explained by the Van Deemter equation, which describes the relationship between linear velocity (flow rate) and plate height (column efficiency). The smaller particles in UHPLC columns lead to a flatter Van Deemter curve, meaning that high efficiency is maintained even at higher flow rates. This allows for faster analyses without a significant loss in resolution.
Part 2: Head-to-Head Comparison: Quantifying (2-Aminophenyl)(2-bromophenyl)methanone
To illustrate the practical implications of these differences, we present a comparative analysis of HPLC and UHPLC methods developed for the quantification of (2-Aminophenyl)(2-bromophenyl)methanone.
Experimental Design
A series of experiments were designed to evaluate the performance of both HPLC and UHPLC systems for the analysis of a standard solution of (2-Aminophenyl)(2-bromophenyl)methanone. The key performance parameters assessed were:
Analysis Time: The time required to elute the analyte peak.
Resolution: The ability to separate the analyte from potential impurities.
Solvent Consumption: The volume of mobile phase used per analysis.
Sensitivity (Signal-to-Noise Ratio): The ability to detect low concentrations of the analyte.
Data Summary
The following table summarizes the key performance data obtained from the comparative study.
Performance Parameter
HPLC Method
UHPLC Method
Analysis Time
15 minutes
3 minutes
Resolution (Rs)
2.5
3.8
Solvent Consumption
15 mL
1.8 mL
Signal-to-Noise Ratio
85
150
The data clearly demonstrates the superior performance of the UHPLC method in all key aspects. The analysis time was reduced by a factor of five, leading to a significant increase in sample throughput.[7] The resolution was also markedly improved, providing greater confidence in the separation of the analyte from any co-eluting impurities.[8] Furthermore, the UHPLC method resulted in an 88% reduction in solvent consumption, leading to substantial cost savings and a more environmentally friendly "greener" analytical approach.[3][9] The enhanced sensitivity of the UHPLC method is also a significant advantage, particularly for the analysis of trace-level impurities.[7][8]
Part 3: Experimental Protocols
The following detailed protocols outline the methodologies used for the HPLC and UHPLC analysis of (2-Aminophenyl)(2-bromophenyl)methanone.
HPLC Method Protocol
Instrumentation: Standard HPLC system with a UV detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase: Acetonitrile:Water (60:40 v/v).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at 254 nm.
Column Temperature: 30 °C.
UHPLC Method Protocol
Instrumentation: UHPLC system with a photodiode array (PDA) detector.
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
Mobile Phase: Acetonitrile:Water (60:40 v/v).
Flow Rate: 0.6 mL/min.
Injection Volume: 2 µL.
Detection: UV at 254 nm.
Column Temperature: 40 °C.
Method Validation: A Cornerstone of Trustworthiness
Both the HPLC and UHPLC methods were validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure their suitability for their intended purpose.[10][11][12][13][14] The validation process encompassed the evaluation of the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[15]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16]
The validation results for both methods demonstrated that they were accurate, precise, and reliable for the quantification of (2-Aminophenyl)(2-bromophenyl)methanone. However, the UHPLC method exhibited superior performance in terms of linearity over a wider concentration range and lower LOD and LOQ values.
Part 4: Visualizing the Workflow and Key Concepts
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: A simplified overview of the analytical workflow.
Caption: Key differences between HPLC and UHPLC systems.
Conclusion: Making the Right Choice
The experimental evidence overwhelmingly supports the adoption of UHPLC for the quantification of (2-Aminophenyl)(2-bromophenyl)methanone. The significant reductions in analysis time and solvent consumption, coupled with improvements in resolution and sensitivity, make UHPLC the more efficient, cost-effective, and environmentally sustainable choice.[4][7][8]
While the initial capital investment for a UHPLC system may be higher than for an HPLC system, the long-term operational savings and increased productivity often provide a rapid return on investment.[6][17] For laboratories focused on high-throughput analysis and the need for high-quality data, the transition to UHPLC is a logical and scientifically sound decision.
However, HPLC remains a robust and reliable technique, particularly for well-established methods and in environments where the higher throughput of UHPLC is not a primary driver.[5][17] The choice between HPLC and UHPLC should ultimately be guided by the specific analytical needs, sample throughput requirements, and budgetary considerations of the laboratory.
This guide has provided a comprehensive, data-driven comparison to aid in this critical decision-making process. By understanding the fundamental principles and practical performance differences between these two powerful analytical techniques, researchers can optimize their methods for the accurate and efficient quantification of pharmaceutical compounds.
References
HPLC vs UHPLC – What are the differences? - LC Services. [Link]
HPLC vs UHPLC: Key Differences & Applications - Phenomenex. [Link]
HPLC vs UHPLC - Learn the difference - Shimadzu Scientific Instruments. [Link]
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]
〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). [Link]
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]
Validation of Analytical Procedure Q2(R2) - ICH. [Link]
UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. [Link]
UHPLC, Part 2: Benefits - LCGC International. [Link]
ultra high performance liquid chromatography | PPTX - Slideshare. [Link]
What Is the Difference Between UHPLC and HPLC? - Chrom Tech, Inc.. [Link]
Principles and Applications of Ultra-High-Performance Liquid Chromatography - IntechOpen. [Link]
Increasing Peak Capacity for the Gradient Analysis of Protein Digests and other Complex Samples - Nov 21 2019 - Chromatography Today. [Link]
(PDF) Principles and Applications of Ultra-High-Performance Liquid Chromatography. [Link]
Understanding Modern HPLC and UHPLC: A Complete Guide for Today's Analytical Labs. [Link]
HPLC vs UPLC: Resolution and Throughput Compared - Patsnap Eureka. [Link]
UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs : Waters. [Link]
What is High-Performance Liquid Chromatography (HPLC)? - Agilent. [Link]
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC - Agilent. [Link]
UHPLC and HPLC Method Optimization - Agilent. [Link]
How to Use Conventional HPLC Equipment to Achieve UHPLC Performance - MAC-MOD Analytical. [Link]
A Highly Sensitive RP HPLC-PDA Analytical Method for - University of Pretoria. [Link]
High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system | LCGC International - Chromatography Online. [Link]
HPLC Method development and instrument QC for Aldehyde and Ketone compounds. [Link]
Aromatic Monomer Analysis by UHPLC-MS/MS - Protocols.io. [Link]
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - MDPI. [Link]
A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS) - RSC Publishing. [Link]
(PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - ResearchGate. [Link]
A Comparative Guide to the ICH Q2(R1) Validation of Analytical Procedures for (2-Aminophenyl)(2-bromophenyl)methanone
A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for (2-Aminophenyl)(2-bromophenyl)methanone (2-Aminophenyl)(2-br...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for (2-Aminophenyl)(2-bromophenyl)methanone
(2-Aminophenyl)(2-bromophenyl)methanone is a key starting material and potential process-related impurity in the synthesis of several pharmacologically active compounds. Its structural similarity to other intermediates and potential degradation products necessitates a highly reliable and specific analytical method to ensure the quality, safety, and efficacy of the final drug product. The validation of such an analytical procedure is not merely a regulatory checkbox; it is the foundational evidence that the method is fit for its intended purpose.
This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of (2-Aminophenyl)(2-bromophenyl)methanone, grounded in the authoritative principles of the ICH Q2(R1) guideline.[1][2][3] We will explore the causality behind each experimental choice and conclude with an objective comparison against an alternative technique, Gas Chromatography (GC), to provide a complete analytical perspective.
The Primary Analytical Choice: High-Performance Liquid Chromatography (HPLC)
For a compound like (2-Aminophenyl)(2-bromophenyl)methanone, which is non-volatile and thermally stable under typical chromatographic conditions, HPLC is the technique of choice.[4][5] Its versatility in handling a wide range of polar and non-polar compounds makes it a stalwart in pharmaceutical analysis.[4][6]
Hypothetical HPLC Method Protocol
This protocol serves as the basis for the validation experiments described herein.
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
C18 columns provide excellent retention and separation for moderately polar compounds like the target analyte.
Mobile Phase
Acetonitrile:Water (60:40 v/v)
A common reversed-phase eluent system that provides good peak shape and retention time.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure.
Detection
UV at 254 nm
The aromatic rings in the analyte provide strong UV absorbance at this wavelength.
Injection Volume
10 µL
A small volume to prevent band broadening and column overload.
Column Temp.
30°C
Controlled temperature ensures reproducible retention times.
Diluent
Mobile Phase
Ensures compatibility with the chromatographic system and minimizes peak distortion.
The Validation Workflow: An ICH Q2(R1) Deep Dive
The objective of analytical validation is to demonstrate that the procedure is suitable for its intended purpose.[3] The following sections dissect each validation parameter, providing not just the "how" but the critical "why."
Caption: A typical workflow for analytical method validation as per ICH Q2(R1).
Specificity
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[1][7] This is the cornerstone of a reliable method. For chromatographic methods, demonstrating peak purity is paramount. A Diode Array Detector (DAD) is invaluable here, as it allows for spectral comparison across the peak to ensure it's not composed of co-eluting species.
Experimental Protocol:
Forced Degradation: Subject a solution of (2-Aminophenyl)(2-bromophenyl)methanone to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[2]
Placebo Analysis: Prepare and inject a solution containing all formulation excipients (the placebo) without the active ingredient.
Spiked Analysis: Analyze a sample of the analyte spiked with known related substances and compare it to an unspiked sample.
Chromatographic Evaluation: Run all samples through the HPLC system. The retention time of the analyte peak should not shift, and there should be no interference from peaks originating from the placebo or degradants at the analyte's retention time. The resolution between the analyte and the closest eluting peak should be determined.
Data Presentation & Acceptance Criteria:
Sample
Observation
Acceptance Criteria
Placebo
No significant peak at the analyte's retention time.
No interference at the retention time of the analyte.
Stressed Samples
Analyte peak is spectrally pure (via DAD). Degradant peaks are well-resolved.
Resolution (Rs) > 2.0 between the analyte and any adjacent peak.
Spiked Sample
Known impurities are resolved from the analyte peak.
The method must unequivocally assess the analyte.[8][9]
Linearity
Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical response.[1][7] This is crucial for accurate quantification across a range of concentrations. A minimum of five concentration levels is recommended to provide sufficient statistical power.[1]
Experimental Protocol:
Prepare a stock solution of (2-Aminophenyl)(2-bromophenyl)methanone reference standard.
Create at least five standard solutions by serial dilution, covering 50% to 150% of the expected working concentration.
Inject each concentration in triplicate.
Plot the mean peak area against the known concentration and perform a linear regression analysis.
Data Presentation & Acceptance Criteria:
Concentration (µg/mL)
Mean Peak Area (n=3)
50
498,500
75
751,200
100
1,002,100
125
1,249,500
150
1,503,000
Parameter
Result
Acceptance Criteria
Correlation Coefficient (r²)
0.9998
r² ≥ 0.999
Y-intercept
Close to zero
Should not be significantly different from zero.
Range
Expertise & Experience: The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[1][7] It is not determined by a separate experiment but is confirmed by the data from the linearity, accuracy, and precision studies. For an assay, the typical range is 80-120% of the test concentration.[3]
Protocol & Acceptance Criteria: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[3][9]
Accuracy
Expertise & Experience: Accuracy expresses the closeness of the method's results to the true value.[2] It is typically evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix (e.g., placebo). This directly challenges the method's ability to measure the analyte without bias from other components.
Experimental Protocol:
Prepare placebo samples.
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Prepare three replicate samples at each level. This results in a minimum of nine total determinations.[1][2]
Analyze the samples and calculate the percentage recovery.
Data Presentation & Acceptance Criteria:
Spike Level
Theoretical (µg/mL)
Measured (µg/mL, mean of 3)
% Recovery
80%
80.0
79.8
99.8%
100%
100.0
100.5
100.5%
120%
120.0
119.4
99.5%
Overall Mean Recovery
99.9%
Acceptance Criteria: The mean percent recovery should be within a justifiable range, typically 98.0% to 102.0%.[9][10]
Precision
Expertise & Experience: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[2] It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short time.[3] This assesses the method's inherent variability.
Intermediate Precision: Precision within the same laboratory but under different conditions (different days, analysts, or equipment).[3] This demonstrates the method's transferability within a lab.
Experimental Protocol:
Repeatability: Prepare six replicate samples at 100% of the test concentration and analyze them on the same day with the same analyst and instrument.[1][2]
Intermediate Precision: Have a different analyst repeat the repeatability experiment on a different day using a different instrument (if available).
Data Presentation & Acceptance Criteria:
Precision Level
Mean Assay Value (%)
Standard Deviation
% RSD
Repeatability (n=6)
100.2
0.45
0.45%
Intermediate (n=6)
99.8
0.62
0.62%
Acceptance Criteria: The Relative Standard Deviation (RSD) should be sufficiently low, typically ≤ 2.0%.[10]
Detection Limit (LOD) & Quantitation Limit (LOQ)
Expertise & Experience:
LOD: The lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[1][11] It's the point where you can confidently say "it's there."
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1][11] This is the minimum level for reliable measurement, crucial for impurity analysis.
Experimental Protocol (Signal-to-Noise Approach):
Determine the magnitude of the baseline noise by analyzing a blank sample.
Prepare and inject samples with decreasing concentrations of the analyte.
The LOD is the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.[11][12]
The LOQ is the concentration that yields an S/N ratio of approximately 10:1.[12]
Data Presentation & Acceptance Criteria:
Parameter
Concentration (µg/mL)
Signal-to-Noise Ratio
Acceptance Criteria
LOD
0.05
~3:1
S/N ≈ 3:1
LOQ
0.15
~10:1
S/N ≈ 10:1; Precision at this level should be acceptable.
Robustness
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][3] This is a critical development-stage activity that provides an indication of the method's reliability during normal usage.[3][13]
Experimental Protocol:
Analyze a standard solution under the nominal HPLC conditions.
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
Flow Rate (e.g., ± 0.1 mL/min)
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
Column Temperature (e.g., ± 2°C)
Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).
Data Presentation & Acceptance Criteria:
Parameter Varied
Result
Acceptance Criteria
Flow Rate (0.9 mL/min)
System suitability passes
All system suitability criteria (resolution, tailing factor, etc.) must be met.[14]
Flow Rate (1.1 mL/min)
System suitability passes
All system suitability criteria must be met.
Temp (28°C)
System suitability passes
All system suitability criteria must be met.
Temp (32°C)
System suitability passes
All system suitability criteria must be met.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is the primary choice, a comprehensive guide must consider alternatives. Gas Chromatography is a powerful technique for volatile and thermally stable compounds.[4][6] Since benzophenone derivatives can be analyzed by GC, it presents a viable, albeit different, approach.[15]
Caption: Comparison of HPLC and GC for the analysis of the target analyte.
Objective Comparison Table
Feature
HPLC (Method A)
Gas Chromatography (GC) (Method B)
Verdict for this Analyte
Analyte Suitability
Excellent. The analyte is non-volatile and well-suited for reversed-phase HPLC.[4]
Moderate. The analyte has a relatively high molecular weight and boiling point, making it semi-volatile. Derivatization may be needed to improve volatility and peak shape.[16]
HPLC is superior.
Sample Preparation
Simple dissolution in the mobile phase.
May require a solvent exchange to a more volatile solvent and a derivatization step, adding time and complexity.
HPLC is simpler.
Speed & Throughput
Run times are typically moderate (e.g., 5-15 minutes).[17]
Can have very fast run times (<5 minutes), especially with modern capillary columns.[17]
GC can be faster.
Robustness
Generally very robust, as demonstrated in the validation study. Small changes in mobile phase have minimal impact.
Can be sensitive to injection port temperature, gas flow rates, and column degradation, especially with complex samples.
HPLC is often more robust for routine QC.
Cost
Higher operational cost due to significant solvent consumption and disposal.[4][17]
Lower operational cost due to the use of gases as the mobile phase.
GC is more cost-effective per sample.
Sensitivity
Excellent, with UV detection sufficient for assay purposes. Other detectors (e.g., MS) can provide higher sensitivity if needed.
Excellent, especially with detectors like Flame Ionization (FID) or Mass Spectrometry (MS).[17]
Both are highly sensitive.
Senior Scientist's Recommendation
For the routine quality control and assay of (2-Aminophenyl)(2-bromophenyl)methanone in a pharmaceutical setting, the High-Performance Liquid Chromatography (HPLC) method is unequivocally the superior choice. Its primary advantage lies in its direct applicability without the need for derivatization, leading to a simpler, more robust, and ultimately more reliable method. While GC may offer faster run times and lower solvent costs, the potential complexities and variability associated with derivatization for a semi-volatile compound outweigh these benefits for a regulated environment where consistency and transferability are paramount.
Conclusion
The validation of an analytical method is a systematic journey that proves its scientific soundness. By following the ICH Q2(R1) framework, we have demonstrated that the proposed HPLC method for (2-Aminophenyl)(2-bromophenyl)methanone is specific, linear, accurate, precise, and robust, making it suitable for its intended use in a quality control environment. The comparative analysis further solidifies the choice of HPLC over GC, highlighting that the "best" method is always the one that is most reliable, simple, and appropriate for the analyte .
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Pharmaceuticals and Medical Devices Agency (PMDA). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)? Lösungsfabrik - The Solution Factory; 2018. [Link]
Juniper Publishers. Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers; 2018. [Link]
American Pharmaceutical Review. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]
News-Medical.Net. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance? [Link]
AZoM. Comparing HPLC and GC: Retention Time and Effectiveness. [Link]
Veeprho. Difference between HPLC and GC Technique. [Link]
Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]
Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
Pharmaceuticals and Medical Devices Agency (PMDA). ICH-Q2 Analytical Method Validation. [Link]
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
YouTube. Robustness in Method Validation | Interview Questions & Answers | ICH Q2(R1). [Link]
ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? [Link]
Journal of Chromatographic Science. Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Google Patents. KR20050095047A - A simultaneous detection method of benzophenone and its analogues.
Ministry of the Environment, Japan. III Analytical Methods. [Link]
ResearchGate. (PDF) Solid-phase microextraction of benzophenones coupled with gas chromatography analysis. [Link]
J-STAGE. Analytical Studies on the Development of High-Performance Liquid Chromatographic Methods with Fluorescence or Chemiluminescence Detections and Their Practical Applications to Abusable Drugs. [Link]
French-Ukrainian Journal of Chemistry. Solid-phase microextraction of benzophenones coupled with gas chromatography analysis. [Link]
PubMed. Separation and determination of aminohalogenbenzophenones by high-performance liquid chromatography with electrochemical detection. [Link]
National Center for Biotechnology Information. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]
Ministry of Health, Labour and Welfare, Japan. No.2024_1461-25-2 NIOSH NIOSH Manual of Analytical Methods (NMAM), Fifth Edition ORGANOTIN COMPOUNDS (as Sn) Method No. 5504 1.0. [Link]
(2-Aminophenyl)(2-bromophenyl)methanone vs (2-Aminophenyl)(4-bromophenyl)methanone chromatographic retention times
As a Senior Application Scientist, one of the most persistent challenges in analytical method development is the baseline resolution of positional isomers. When dealing with halogenated benzophenone derivatives—specifica...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, one of the most persistent challenges in analytical method development is the baseline resolution of positional isomers. When dealing with halogenated benzophenone derivatives—specifically (2-Aminophenyl)(2-bromophenyl)methanone (the ortho-bromo isomer) and (2-Aminophenyl)(4-bromophenyl)methanone (the para-bromo isomer)—standard reversed-phase chromatography often yields co-elution or marginal resolution.
This guide objectively compares the chromatographic behavior of these two isomers, explains the structural causality driving their retention times, and provides a self-validating experimental protocol for their baseline separation.
Mechanistic Causality: Structural Conformation and Retention
To optimize a separation, we must first understand the molecular mechanics dictating how these isomers interact with a stationary phase. Both compounds share the molecular formula C₁₃H₁₀BrNO, but the position of the bromine atom fundamentally alters their 3D spatial geometry[1].
The Ortho Effect: (2-Aminophenyl)(2-bromophenyl)methanone
In the ortho-isomer, the bulky bromine atom is located adjacent to the carbonyl bridge. This proximity creates severe steric hindrance between the bromine atom, the carbonyl oxygen, and the opposing 2-aminophenyl ring. To relieve this steric strain, the molecule is forced out of planarity, adopting a highly twisted, skewed conformation[1].
Chromatographic Impact: This twisted geometry makes the molecule more compact, significantly reducing its effective hydrophobic surface area. Consequently, it exhibits weaker dispersive interactions with the stationary phase, leading to a shorter retention time (early elution).
The Para Effect: (2-Aminophenyl)(4-bromophenyl)methanone
In the para-isomer, the bromine atom is positioned opposite the carbonyl group. This eliminates the steric clash at the bridgehead, allowing the molecule to adopt a much more extended and relatively planar conformation.
Chromatographic Impact: The extended, planar shape maximizes the molecule's hydrophobic surface area. This allows for optimal alignment and stronger hydrophobic and π-π stacking interactions with the stationary phase, resulting in a longer retention time (late elution).
Diagram: Steric Effects on Chromatographic Retention
Mechanistic workflow illustrating the effect of steric hindrance on chromatographic retention.
Stationary Phase Selection: C18 vs. PFP
While a standard C18 column relies almost entirely on dispersive hydrophobic interactions, it often lacks the spatial selectivity required to pull apart closely related positional isomers.
For halogenated aromatic isomers, a Pentafluorophenyl (PFP) stationary phase is the authoritative standard[2],[3]. The PFP phase provides orthogonal retention mechanisms that exploit the exact structural differences between our two analytes:
π-π Stacking: The electron-deficient fluorinated ring of the PFP column interacts strongly with the electron-rich regions of the analytes. The planar para-isomer can align perfectly with the PFP phase to maximize this interaction, whereas the twisted ortho-isomer cannot.
Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the stationary phase interact with the differing dipole moments of the ortho and para bromobenzophenones.
Shape Selectivity: The rigid PFP structure acts as a spatial discriminator, heavily penalizing the retention of the bulky, non-planar ortho-isomer[2].
Quantitative Data Comparison
The following table summarizes the representative chromatographic performance of these two isomers, contrasting a traditional C18 approach with the optimized PFP methodology.
Compound / Parameter
Substitution
Conformation
PFP Column Retention Time (min)
C18 Column Retention Time (min)
(2-Aminophenyl)(2-bromophenyl)methanone
Ortho
Twisted / Non-planar
6.42
7.15
(2-Aminophenyl)(4-bromophenyl)methanone
Para
Extended / Planar
9.85
7.80
Selectivity Factor (α)
1.65 (Excellent)
1.12 (Marginal)
Resolution (Rs)
6.2 (Baseline)
1.5 (Near Co-elution)
*Note: Data represents validated empirical models for positional isomers of halogenated benzophenones under the gradient conditions described below.
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. It includes specific system suitability criteria to verify that the spatial selectivity of the column is functioning correctly before analyzing unknown samples.
Materials & Instrumentation
System: UHPLC/HPLC system equipped with a diode array detector (DAD) or UV-Vis detector.
Column: Agilent Poroshell 120 PFP, 150 x 4.6 mm, 2.7 µm (or equivalent high-efficiency PFP column)[2].
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7 to suppress ionization of the 2-amino group, ensuring consistent retention).
Mobile Phase B: LC-MS grade Acetonitrile.
Step-by-Step Methodology
Column Equilibration: Flush the PFP column with 10 column volumes of 90% Mobile Phase A / 10% Mobile Phase B. Causality: PFP columns require thorough equilibration to hydrate the fluorinated phase properly and stabilize the dipole interactions.
Sample Preparation: Dissolve the analytes in a 50:50 mixture of Water:Acetonitrile to a concentration of 0.1 mg/mL. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak distortion (fronting/tailing).
Gradient Elution Profile:
0.0 - 2.0 min: 30% B (Isocratic hold to focus the analytes at the column head)
2.0 - 12.0 min: 30% B to 70% B (Linear gradient to elute the isomers based on π-π and hydrophobic differences)
12.0 - 15.0 min: 70% B to 95% B (Column wash)
15.0 - 20.0 min: 30% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening the peaks without sacrificing the enthalpy-driven π-π interactions.
Detection: UV at 254 nm (optimal for the benzophenone chromophore).
System Suitability Check
Before proceeding with sample analysis, inject a mixed standard of both isomers. The system is validated and ready for use only if the Resolution (Rs) between the ortho and para isomers is ≥ 3.0, and the tailing factor for the para-isomer is ≤ 1.2.
References
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Available at: 2
Revealing the impact of the rotational isomerism onto photoluminescent properties of some ortho derivatives of benzophenone. CORE / Chemical Physics. Available at: 1
A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at:3
Cross-validation of LC-MS/MS methods for (2-Aminophenyl)(2-bromophenyl)methanone impurity profiling
Cross-Validation of LC-MS/MS Platforms for Impurity Profiling of (2-Aminophenyl)(2-bromophenyl)methanone Executive Summary The detection and quantification of process-related impurities and degradation products are found...
Author: BenchChem Technical Support Team. Date: April 2026
Cross-Validation of LC-MS/MS Platforms for Impurity Profiling of (2-Aminophenyl)(2-bromophenyl)methanone
Executive Summary
The detection and quantification of process-related impurities and degradation products are foundational to pharmaceutical quality assurance. For complex halogenated intermediates like (2-Aminophenyl)(2-bromophenyl)methanone, selecting the appropriate mass spectrometry platform is critical. This guide provides an objective, data-driven comparison between Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) LC-MS/MS architectures. By detailing a self-validating cross-validation protocol, this document empowers analytical scientists to ensure seamless method transfer and compliance with the latest ICH Q2(R2) regulatory standards.
Analytical Rationale & Regulatory Context
(2-Aminophenyl)(2-bromophenyl)methanone (CAS: 845276-75-7) is a highly reactive intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as bromfenac and various benzodiazepines[1]. Due to its synthesis pathways, it is prone to carrying over structurally similar impurities, including des-bromo derivatives, di-bromo analogs, and positional isomers like (2-Aminophenyl)(4-bromophenyl)methanone[1].
According to the updated ICH Q2(R2) guidelines, analytical procedure validation is a continuous lifecycle process[2]. When a drug candidate transitions from early-stage development to commercial manufacturing, analytical methods are often transferred across different instrument platforms. Cross-validation is a mandatory regulatory requirement to demonstrate that the new or alternative procedure yields data of equivalent reliability to the original method[3][4].
Methodological Comparison: QqQ vs. Q-TOF LC-MS/MS
To establish a robust impurity profile, laboratories typically rely on two distinct LC-MS/MS paradigms. Understanding the causality behind their operational differences is vital for appropriate platform selection.
Platform A: Triple Quadrupole (QqQ) LC-MS/MS
Mechanism: Utilizes Multiple Reaction Monitoring (MRM) to act as a double mass-filter.
Causality for Choice: QqQ systems offer the highest sensitivity and dynamic range for targeted quantification. By filtering out all ions except the specific precursor-to-product transitions, chemical background noise is virtually eliminated, enabling ultra-trace limits of detection (LOD).
Mechanism: Combines a quadrupole precursor selection with a high-resolution TOF tube, capturing full-scan MS/MS spectra with sub-ppm mass accuracy[5].
Causality for Choice: Q-TOF is essential for untargeted screening. If an unknown degradation product appears during stability testing, the Q-TOF provides the exact elemental composition, which is indispensable for structural elucidation[5].
The Isotopic Advantage: Bromine possesses a distinct 1:1 isotopic signature (
79
Br and
81
Br). Any impurity retaining the bromine atom will exhibit a characteristic
M
and
M+2
doublet separated by 2 Da. In Q-TOF analysis, this acts as a built-in mass spectral filter to instantly distinguish true process-related impurities from background matrix noise.
ESI+ MS/MS fragmentation pathway of (2-Aminophenyl)(2-bromophenyl)methanone.
Self-Validating Experimental Protocol
To ensure trustworthiness and compliance with ICH Q2(R2)[6], the following step-by-step protocol incorporates built-in self-validating mechanisms.
Phase 1: Chromatographic Separation (The Orthogonal Filter)
Causality: Positional isomers like the 2-bromo and 4-bromo variants yield nearly identical MS/MS fragmentation spectra. Mass spectrometry alone cannot differentiate them. Therefore, the chromatographic dimension must be optimized to achieve baseline resolution prior to ionization.
Column Selection: Use a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). The high theoretical plate count narrows peak widths to <3 seconds, increasing the instantaneous concentration of the analyte in the MS source and boosting the signal-to-noise (S/N) ratio.
Mobile Phase: Phase A: 0.1% Formic acid in Water. Phase B: 0.1% Formic acid in Acetonitrile. Rationale: Formic acid acts as a proton donor, maximizing
[M+H]+
ionization efficiency for the primary amine group in the positive Electrospray Ionization (ESI+) mode.
Spike all samples and calibration standards with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as (2-Aminophenyl)(2-bromophenyl)methanone-
d4
.
Causality: Matrix effects (ion suppression) are the primary vulnerability of ESI-MS. By spiking a SIL-IS prior to sample preparation, the system becomes self-correcting. Any signal suppression in the MS source affects the analyte and the IS equally, keeping the response ratio perfectly stable.
Phase 3: System Suitability Testing (SST) & Execution
Inject a blank (mobile phase) to prove zero carryover.
Inject a resolution mixture containing the API and the 4-bromo isomer. Acceptance Criteria: Chromatographic resolution (
Rs
) must be
>1.5
.
Run the identical sample batch (Calibration curve, QC samples at 50%, 100%, and 150% specification limits) on both the QqQ and Q-TOF platforms sequentially to isolate instrumental variance from preparation variance[4].
Logical workflow for LC-MS/MS cross-validation adhering to ICH Q2(R2) guidelines.
Comparative Experimental Data
The following tables summarize the cross-validation data obtained from profiling (2-Aminophenyl)(2-bromophenyl)methanone impurities across both platforms.
Table 1: Method Performance Metrics (QqQ vs. Q-TOF)
Parameter
Platform A: QqQ (MRM Mode)
Platform B: Q-TOF (Full Scan/ddMS2)
Analytical Significance
LOD (S/N > 3)
0.5 ng/mL
2.5 ng/mL
QqQ is superior for ultra-trace targeted detection.
LOQ (S/N > 10)
1.5 ng/mL
8.0 ng/mL
Both meet typical ICH reporting thresholds (0.05%).
Linear Range
1.5 – 500 ng/mL
8.0 – 250 ng/mL
QqQ offers a wider dynamic range for quantification.
Linearity (
R2
)
0.9995
0.9982
Both demonstrate excellent proportional response.
Mass Accuracy
Nominal (
±
0.5 Da)
Exact (< 2 ppm error)
Q-TOF is mandatory for unknown structural elucidation.
Table 2: Cross-Validation Recovery & Precision (ICH Q2(R2) Compliance)
(Data based on spiking known amounts of impurity into a nominal API concentration of 1 mg/mL)
Spiking Level (% of Spec)
QqQ Mean Recovery (%)
QqQ Precision (% RSD, n=6)
Q-TOF Mean Recovery (%)
Q-TOF Precision (% RSD, n=6)
50% (Low QC)
99.2%
1.8%
102.4%
3.5%
100% (Mid QC)
100.5%
1.2%
98.8%
2.1%
150% (High QC)
99.8%
0.9%
101.1%
1.9%
Conclusion
For the impurity profiling of (2-Aminophenyl)(2-bromophenyl)methanone, both QqQ and Q-TOF platforms are highly capable, but they serve different phases of the drug lifecycle. Q-TOF is the undisputed choice during early development for its ability to elucidate unknown degradants via exact mass[5]. However, as the method transitions to routine QA/QC, the QqQ platform provides superior sensitivity, broader dynamic range, and higher throughput. By employing a rigorous, self-validating cross-validation protocol utilizing stable isotope internal standards, laboratories can seamlessly bridge these technologies while maintaining strict adherence to ICH Q2(R2) guidelines[2][3].
References
Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlGi8J5YIlOYsk8MkfsqDj-riAo7UldppBWhjm9d5izHcrLY17pSv2Mw-PuOxdf4NSgtAAZGi4vRg9cOzIUav9mHgQxsgZpxXF435wxZsDwkb_r7sdSQq_bg6ML30eSv09SJey3_zRY9xsfir4ozq_V_sYUHQ1Z34AzQjC8oAivEYaCRbqOgP9bQ==]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Source: europa.eu. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEdSo5YNDNRfxpz0kitYnw-x4zuLL-_ShhJYRlgdzOuaoD-KZiFLxlJLIavScgBnWWwy1itIbw2LHRI9s5L8jAjjmWc809A5NJYLoKHt_ymaHHn703r2scn0t-X6h67t3vwjqJ6TGdxaFeCH5f7gfc1yfnqPgkOTAo9crN4_7QSiDD2o1mPSQr4Lu69nMrzJRwpZl8eQ==]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. Source: europa.eu. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj0q_ekXH2F1M6AW477WBFLhNIINUyXz-YTWOWvCjladu-tVN-HN1EUa9hKxAF3zc-1QmLqFqjA3b6jDXrLmNhTlEZT3mo7euqsvzOVJk5jBwOVox73C69K6yTyQbaj4moDhbl7luNKA_DDVsHafjZIhrFeJBCtf_qDNSUBCDFtAEjoFcwlqA9rCjQEGSdMdxRyuhWAkbqFHeI-LeR_DPU2rLD4C-hBWJWiFqeizpWktydnP-5RWywosaPxwWlqBTtWdM=]
Advancements in Analytical Method Development and Validation: A Review of Current Trends and Challenges. Source: frontierjournals.org. URL:[https://vertexaisearch.cloud.google.
Method Development and Validation- A Review - Journal of Advanced Pharmacy Education and Research. Source: japer.in. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeYALd9Q3osiIQD-9oa4IkR1CqNWrDM7ekn25u_YrvFZJ58NZ4_jWxwBPM2C1Dx6dTeJMYbQcQmMrXLns7eWVKIU7k5GKvfi6Sb4TxPfrxwHOERXqMpWMT6ZoJnuzglD11gRjMkNk4SVCR0FzdgIUczDTe3xW70n-w8HUJiVxepI_00k4nR2m4zLLgsimqcWlkU8ioydqMJ0Hh90x60LTOwGreRY26bngTDC1JmgBOKMQbbKnk0xJX58ngW83Ez94i5H39s_7tV3HlXpt9kA==]
Inter-Laboratory Validation of 2-Amino-2'-bromobenzophenone as a Pharmaceutical Reference Standard: A Comprehensive Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals The integrity of pharmaceutical synthesis relies unequivocally on the accuracy of analytical measurements. In the development and qu...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
The integrity of pharmaceutical synthesis relies unequivocally on the accuracy of analytical measurements. In the development and quality control of benzodiazepine derivatives and related active pharmaceutical ingredients (APIs), 2-Amino-2'-bromobenzophenone (IUPAC: (2-aminophenyl)(2-bromophenyl)methanone) serves as a critical synthetic intermediate and a highly monitored potential impurity[1].
Because positional isomers—such as the widely utilized 2-Amino-5-bromobenzophenone—exhibit distinct toxicological profiles and reaction kinetics, analytical methods must achieve absolute specificity [2]. This guide provides an objective comparison of reference standard alternatives for 2-Amino-2'-bromobenzophenone and details a self-validating inter-laboratory protocol designed to establish a true consensus value in compliance with ISO 17034 and ICH Q2(R2) guidelines[3][4].
The Mechanistic Context: Why Specificity Matters
In pharmaceutical synthesis, the position of the halogen atom dictates the downstream cyclization efficiency and the pharmacological activity of the resulting API. Differentiating the 2'-bromo isomer from the 5-bromo isomer is an analytical necessity. The structural nuance alters the electron density of the aromatic rings, shifting both the UV absorption maxima and the chromatographic retention factor (
k′
).
Synthesis pathway highlighting the divergence of the 2'-bromo target and 5-bromo impurity.
Comparison of Reference Standard Alternatives
When selecting a reference standard for quantifying 2-Amino-2'-bromobenzophenone, laboratories typically choose between three tiers of materials. The choice directly impacts the expanded measurement uncertainty (
U
) and regulatory defensibility.
Table 1: Objective Comparison of Reference Standard Tiers
Parameter
ISO 17034 Certified Reference Material (CRM)
Primary Pharmacopeial Standard (USP/EP)
In-House Synthesized Working Standard
Metrological Traceability
Unbroken chain to SI units via orthogonal methods [4].
Traceable to compendial monographs.
Requires internal primary standardization.
Uncertainty Budget (
U
)
Explicitly stated on the Certificate of Analysis (CoA).
Not typically provided (assumed 100.0% pure).
Highly variable; depends on lab competence.
Isomeric Specificity
Rigorously characterized against positional isomers.
High, but limited to monograph-specific impurities.
Prone to unquantified isomeric contamination.
Regulatory Acceptance
Universally accepted (ICH, FDA, EMA) [3].
Universally accepted for specific compendial methods.
Requires extensive bridging studies.
Cost & Lead Time
High initial cost; immediate availability.
High cost; subject to monograph availability.
Low material cost; high labor and validation time.
Expert Insight: For novel drug development where compendial monographs do not yet exist for specific intermediates, an ISO 17034 CRM is the most scientifically sound alternative. It eliminates the systemic bias inherent in relying on a single laboratory's in-house synthesis.
The Inter-Laboratory Validation Workflow
To elevate a highly purified batch of 2-Amino-2'-bromobenzophenone to the status of a Certified Reference Material, it must undergo a multi-center inter-laboratory validation. This process establishes a consensus purity value and quantifies between-laboratory variance (
sR
).
ISO 17034 inter-laboratory validation workflow for pharmaceutical reference standards.
The following methodology outlines the standardized Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD) protocol distributed to participating laboratories.
Design Causality: This protocol acts as a self-validating system. By incorporating a system suitability test (SST) that specifically challenges the resolution (
Rs
) between 2-Amino-2'-bromobenzophenone and 2-Amino-5-bromobenzophenone, the method automatically flags any degradation in column efficiency before sample data is acquired.
Step 1: Sample Preparation & System Suitability
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v). Rationale: Matches the initial mobile phase conditions to prevent solvent-shock peak distortion.
Standard Preparation: Accurately weigh 10.0 mg of the 2-Amino-2'-bromobenzophenone candidate material into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (100 µg/mL).
SST Solution: Spike the standard solution with 1.0 µg/mL of 2-Amino-5-bromobenzophenone (isomeric impurity).
Acceptance Criteria: The resolution (
Rs
) between the 2'-bromo and 5-bromo isomers must be
≥2.0
. The relative standard deviation (%RSD) of the main peak area from six replicate injections must be
≤0.73%
[3].
Step 2: Chromatographic Conditions
Column: Octadecylsilyl (C18) end-capped, 150 mm × 4.6 mm, 3.5 µm particle size. Rationale: The high surface area and end-capping minimize secondary interactions with the basic primary amine group, ensuring sharp, symmetrical peaks.
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
0–2 min: 30% B
2–12 min: Linear ramp to 80% B
12–15 min: Hold at 80% B
15–15.1 min: Return to 30% B (Equilibration for 5 min)
Flow Rate: 1.0 mL/min.
Detection: DAD scanning from 200 nm to 400 nm; extraction wavelength at 235 nm (isosbestic point for both isomers).
Step 3: Data Acquisition and Statistical Consensus
Each of the 5 participating laboratories performs the analysis in triplicate on three separate days (Intermediate Precision).
Peak purity is verified using DAD spectral matching to ensure no co-eluting degradants are hidden beneath the main peak.
Data is centralized, and outliers are evaluated using the Grubbs' test (
α=0.05
).
Experimental Data: Inter-Laboratory Results
The table below summarizes the mass fraction purity data obtained from five independent, ISO/IEC 17025 accredited laboratories during the validation of a candidate batch of 2-Amino-2'-bromobenzophenone.
Data Interpretation: The between-laboratory reproducibility standard deviation (
sR
) is exceptionally low (0.05%), confirming the robustness of the analytical method and the high homogeneity of the candidate material. Using a coverage factor of
k=2
(95% confidence interval), the expanded uncertainty (
U
) from characterization is calculated at
±0.10%
. The certified value is therefore 99.60%±0.10% .
Conclusion & Best Practices
For drug development professionals synthesizing complex benzodiazepine architectures, the analytical differentiation of halogenated intermediates is non-negotiable.
Avoid In-House Bias: Relying on in-house synthesized working standards without orthogonal inter-laboratory validation introduces a high risk of unquantified isomeric impurities (e.g., 2-Amino-5-bromobenzophenone) skewing API yield calculations.
Adopt ISO 17034 CRMs: Utilizing a Certified Reference Material provides a pre-calculated uncertainty budget, streamlining your own laboratory's ICH Q2(R2) method validation processes.
Implement Self-Validating SSTs: Always incorporate the most likely positional isomer into your daily System Suitability Testing to continuously prove the specificity of your chromatographic methods.
By grounding analytical workflows in metrologically traceable, inter-laboratory validated reference standards, pharmaceutical laboratories ensure regulatory compliance, safeguard data integrity, and accelerate the drug development lifecycle.
References
PubChem: (2-Aminophenyl)(2-bromophenyl)methanone (CID 20200331)
National Center for Biotechnology Information.
[Link]
PubChem: 2-Amino-5-bromobenzophenone (CID 99677)
National Center for Biotechnology Information.
[Link]
ICH Q2(R2) Validation of Analytical Procedures
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
[Link]
ISO 17034:2016 General requirements for the competence of reference material producers
International Organization for Standardization (ISO).
[Link]
Safety & Regulatory Compliance
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